What are the chemical properties of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile For Researchers, Scientists, and Drug Development Professionals Overview 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a solid, odorless, crys...
Author: BenchChem Technical Support Team. Date: December 2025
A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Overview
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a solid, odorless, crystalline compound that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a methoxyphenyl group and a cyclohexanecarbonitrile moiety, makes it a versatile precursor for the development of various chemical entities. It is particularly significant in the pharmaceutical and agrochemical industries for the synthesis of more complex molecules. This compound is stable under recommended storage conditions and is slightly soluble in water but soluble in organic solvents.
Chemical Identity and Structure
The fundamental identity of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is defined by its unique molecular formula and structure. It is registered under CAS Number 36263-51-1.[1][2][3]
Table 1: Chemical Identifiers for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a key intermediate in the synthesis of pharmaceuticals, including the antidepressant Venlafaxine.[5] One synthetic pathway involves a multi-step process starting from methoxy-benzene.
The synthesis involves the Friedel-Crafts acylation of methoxy-benzene, followed by α-keto-halogenation and subsequent cyanation to yield an intermediate, 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile.[5] This intermediate is then hydrogenated to produce 1-[2-amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol, a precursor to Venlafaxine.[5]
Figure 2: Synthesis workflow for a key precursor of Venlafaxine.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. A reverse-phase (RP) HPLC method can be employed for its separation and analysis.[6]
Experimental Protocol: HPLC Analysis
A general protocol for the analysis is as follows:
Column: Newcrom R1, a reverse-phase column with low silanol activity.[6]
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.[6]
For standard RP-HPLC, phosphoric acid can be used.[6]
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6]
Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[6]
Spectroscopic Data
While raw spectral data is not provided, literature indicates the availability of analytical data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum is expected to show characteristic signals, including a methoxy resonance around 3.85 ppm and aromatic doublets, indicating para-substitution on the benzene ring.[7]
Infrared (IR) Spectroscopy: The FTIR spectrum would likely display absorbances consistent with an amine halogen ion-pair (if in salt form) and significant aliphatic C-H stretching.[7] The NIST WebBook provides access to the gas-phase IR spectrum for the related compound 1-(4-methoxyphenyl)cyclopentanecarbonitrile.[8]
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would yield a fragment-rich spectrum.[7] Predicted collision cross-section values for various adducts are also available.[4]
Safety and Handling
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is classified as harmful and requires careful handling.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
For Immediate Release This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of 1-(4-methoxyphenyl)cyclohexanecarbonitrile. This document is...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of 1-(4-methoxyphenyl)cyclohexanecarbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and data interpretation.
Introduction
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a chemical entity of interest in synthetic and medicinal chemistry. Its molecular structure, consisting of a methoxy-substituted phenyl group and a nitrile-bearing cyclohexane ring, presents a unique analytical challenge. Accurate structural confirmation is paramount for its application in research and development. This guide outlines the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously determine its structure.
Molecular Structure and Properties
The foundational step in structure elucidation is the determination of the compound's basic physical and chemical properties.
Property
Value
Molecular Formula
C₁₄H₁₇NO
Molecular Weight
215.29 g/mol
CAS Number
36263-51-1
Appearance
White to off-white crystalline powder
Spectroscopic Data for Structural Confirmation
A combination of spectroscopic techniques provides complementary information to build a complete picture of the molecular structure. While experimental data is paramount, in its absence, predicted data based on established principles of spectroscopy offers a robust framework for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
7.30 - 7.25
d
2H
Ar-H (ortho to C-cyclohexyl)
6.95 - 6.90
d
2H
Ar-H (ortho to -OCH₃)
3.82
s
3H
-OCH₃
2.20 - 2.10
m
2H
Cyclohexyl-H (axial)
1.80 - 1.60
m
6H
Cyclohexyl-H
1.30 - 1.20
m
2H
Cyclohexyl-H (equatorial)
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm
Assignment
159.0
Ar-C (-OCH₃)
133.0
Ar-C (ipso, attached to cyclohexyl)
128.0
Ar-CH (ortho to C-cyclohexyl)
122.0
-C≡N
114.5
Ar-CH (ortho to -OCH₃)
55.4
-OCH₃
45.0
Quaternary Cyclohexyl-C
35.0
Cyclohexyl-CH₂
25.5
Cyclohexyl-CH₂
23.0
Cyclohexyl-CH₂
Note: The chemical shift of the nitrile carbon can vary depending on its axial or equatorial orientation on the cyclohexane ring. An equatorial nitrile is expected to resonate further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3050 - 3000
Medium
Aromatic C-H stretch
2940 - 2850
Strong
Aliphatic C-H stretch
2240 - 2220
Medium, Sharp
C≡N stretch
1610, 1510
Strong
Aromatic C=C stretch
1250
Strong
Aryl-O-C stretch (asymmetric)
1030
Medium
Aryl-O-C stretch (symmetric)
830
Strong
p-disubstituted benzene C-H bend
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures.
Predicted Mass Spectrometry Data (Electron Ionization)
m/z
Proposed Fragment
215
[M]⁺ (Molecular Ion)
200
[M - CH₃]⁺
188
[M - HCN]⁺
146
[M - C₅H₉]⁺
134
[C₉H₁₀O]⁺
108
[C₇H₈O]⁺
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-(4-methoxyphenyl)cyclohexanecarbonitrile in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).
FT-IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Chromatography: Inject a 1 µL aliquot into a GC equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities.
Mass Spectrometry: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
Visualizations
The following diagrams illustrate the logical workflow for structure elucidation and the confirmed chemical structure of the target molecule.
Caption: Workflow for the structure elucidation of 1-(4-methoxyphenyl)cyclohexanecarbonitrile.
Caption: Chemical structure of 1-(4-methoxyphenyl)cyclohexanecarbonitrile.
Conclusion
The structural elucidation of 1-(4-methoxyphenyl)cyclohexanecarbonitrile is achieved through a multi-technique spectroscopic approach. By combining the detailed connectivity information from NMR, functional group identification from IR, and molecular weight and fragmentation data from MS, an unambiguous confirmation of the molecular structure is possible. The methodologies and predicted data presented in this guide serve as a valuable resource for the analysis and quality control of this compound.
Foundational
Spectroscopic Profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a compound of interest in o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra in public literature, this document presents a combination of predicted data, analysis of characteristic functional group frequencies from analogous structures, and detailed, standardized experimental protocols for obtaining such data.
Molecular Structure and Key Features
1-(4-Methoxyphenyl)cyclohexanecarbonitrile possesses a distinct molecular architecture comprising a cyclohexyl ring, a nitrile group, and a para-substituted methoxyphenyl group. These features give rise to characteristic signals in various spectroscopic analyses.
Caption: Key functional groups in 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 7.3 - 7.5
d
2H
Ar-H (ortho to C-CN)
~ 6.8 - 7.0
d
2H
Ar-H (ortho to OCH₃)
~ 3.8
s
3H
OCH₃
~ 1.5 - 2.2
m
10H
Cyclohexyl-H
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~ 158 - 160
Ar-C (C-OCH₃)
~ 130 - 135
Ar-C (quaternary)
~ 125 - 128
Ar-CH (ortho to C-CN)
~ 118 - 122
C≡N
~ 113 - 115
Ar-CH (ortho to OCH₃)
~ 55
OCH₃
~ 40 - 45
Cyclohexyl C-CN (quaternary)
~ 25 - 35
Cyclohexyl CH₂
~ 20 - 25
Cyclohexyl CH₂
Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions
Adduct
Predicted m/z
[M]⁺
215.13
[M+H]⁺
216.14
[M+Na]⁺
238.12
Data sourced from PubChem predictions.[2] The fragmentation pattern in Electron Ionization (EI) MS is expected to involve the loss of the nitrile group and fragmentation of the cyclohexyl ring.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.[3][4]
Sample Preparation:
Weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Instrument Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Tune and match the probe for the desired nucleus (¹H or ¹³C).
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform.
Phase and baseline correct the spectrum.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
This typically involves a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Process the FID similarly to the ¹H spectrum.
Reference the spectrum to the solvent peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.[5][6][7]
Sample Preparation (KBr Pellet Method):
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
Transfer the mixture to a pellet-pressing die.
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Spectrum Acquisition:
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[8][9][10]
Sample Introduction:
For a solid sample, a direct insertion probe or dissolution in a volatile solvent for injection into a gas chromatograph (GC-MS) can be used.
If using a direct insertion probe, a small amount of the sample is placed on the probe tip.
Ionization:
The sample is introduced into the ion source, which is under high vacuum.
The sample is vaporized by heating.
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize and fragment.
Mass Analysis:
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Detection:
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure and its expected spectroscopic signals.
Caption: A generalized workflow for spectroscopic analysis of a chemical compound.
Caption: Correlation between the molecular structure and its expected spectroscopic signals.
In-Depth Technical Guide: Physical Characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. The information is presented to be a valuable resource for researchers and professionals involved in drug development and organic synthesis.
A cyclohexane ring singly bonded to a carbon atom.
This central carbon is also bonded to a p-methoxyphenyl group and a nitrile group.
Quantitative Physical Characteristics
The following table summarizes the key physical properties of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, compiled from available data. It is important to note that some physical properties, such as melting point, may vary depending on the purity of the sample.
Due to the limited availability of experimentally derived spectra in public databases, the following sections provide predicted spectral data for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. These predictions are based on the known chemical structure and established principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 7.3 - 7.5
Doublet
2H
Aromatic protons ortho to the cyclohexyl group
~ 6.8 - 7.0
Doublet
2H
Aromatic protons meta to the cyclohexyl group
~ 3.8
Singlet
3H
Methoxy group (-OCH₃) protons
~ 1.5 - 2.2
Multiplet
10H
Cyclohexyl ring protons
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following key signals:
Chemical Shift (δ, ppm)
Assignment
~ 160
Aromatic carbon attached to the methoxy group
~ 128 - 130
Aromatic CH carbons
~ 122
Quaternary aromatic carbon attached to the cyclohexyl group
~ 114
Aromatic CH carbons
~ 120
Nitrile carbon (-C≡N)
~ 55
Methoxy carbon (-OCH₃)
~ 45
Quaternary carbon of the cyclohexyl ring
~ 20 - 40
Cyclohexyl ring CH₂ carbons
FTIR Spectroscopy (Predicted)
The predicted major absorption bands in the FTIR spectrum are as follows:
Wavenumber (cm⁻¹)
Functional Group
~ 2930 & 2850
C-H stretching (cyclohexyl)
~ 2240
C≡N stretching (nitrile)
~ 1610, 1510, 1450
C=C stretching (aromatic ring)
~ 1250
C-O stretching (aryl ether)
~ 830
C-H bending (p-disubstituted benzene)
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the following fragments are predicted:
m/z
Proposed Fragment
215
[M]⁺ (Molecular ion)
200
[M - CH₃]⁺
188
[M - HCN]⁺
134
[M - C₆H₁₀CN]⁺ (p-methoxybenzyl cation)
108
[M - C₇H₁₀N]⁺
Experimental Protocols
The following are detailed, standard laboratory protocols for the determination of the key physical characteristics of a solid organic compound like 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
This procedure is a plausible method based on the condensation of 4-methoxyphenylacetonitrile with cyclohexanone.
Materials:
4-Methoxyphenylacetonitrile
Cyclohexanone
Sodium ethoxide (or other suitable base)
Anhydrous ethanol
Toluene
Hydrochloric acid (dilute)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenylacetonitrile in anhydrous ethanol.
Add a stoichiometric equivalent of sodium ethoxide to the solution and stir to form the corresponding carbanion.
To this solution, add an equimolar amount of cyclohexanone dropwise at room temperature.
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
Remove the ethanol under reduced pressure using a rotary evaporator.
Partition the residue between toluene and water.
Separate the organic layer, wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Determination of Melting Point
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Mortar and pestle
Spatula
Procedure:
Ensure the sample of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is pure and completely dry.
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
Place the capillary tube in the heating block of the melting point apparatus.
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
The melting point is reported as this range.
Determination of Boiling Point (at reduced pressure)
Apparatus:
Short-path distillation apparatus
Round-bottom flask
Thermometer and adapter
Vacuum source and pressure gauge
Heating mantle
Boiling chips
Procedure:
Place a small amount of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and a few boiling chips into the round-bottom flask.
Assemble the short-path distillation apparatus.
Connect the apparatus to a vacuum source and a pressure gauge.
Evacuate the system to the desired pressure (e.g., 2 mmHg).
Begin heating the sample gently with the heating mantle.
Observe the temperature at which the liquid boils and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.
Determination of Density
Apparatus:
Analytical balance
Pycnometer (specific gravity bottle) of a known volume
A liquid in which the compound is insoluble (e.g., water, if applicable, or a non-polar solvent)
Procedure:
Weigh the clean and dry pycnometer (m₁).
Add a sample of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile to the pycnometer and weigh it again (m₂). The mass of the sample is m₂ - m₁.
Fill the pycnometer containing the sample with the chosen liquid, ensuring no air bubbles are trapped, and weigh it (m₃).
Empty and clean the pycnometer, then fill it completely with the same liquid and weigh it (m₄). The mass of the liquid that fills the pycnometer is m₄ - m₁.
The density of the solid is calculated using the formula:
Density = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * Density of the liquid
Determination of Solubility
Apparatus:
Test tubes
Vortex mixer or stirring rod
Graduated pipettes
Procedure (Qualitative):
Place a small, accurately weighed amount of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (e.g., 10 mg) into a series of test tubes.
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene).
Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.
Visually inspect the solution to determine if the solid has completely dissolved.
Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive chemical information, safety data, and relevant experimental context for 1-(4-Methoxyphenyl)-1-cyclohexanecarbon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive chemical information, safety data, and relevant experimental context for 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile, a key intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine.
1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile is a crucial intermediate in the synthesis of Venlafaxine.[3][4] The most common synthetic route involves the condensation of p-methoxyphenylacetonitrile and cyclohexanone.
3.1. Synthesis of 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile
This protocol describes a general method for the base-catalyzed condensation reaction.
Materials:
p-Methoxyphenylacetonitrile
Cyclohexanone
Sodium hydroxide (or other suitable base like sodium methoxide)
Solvent (e.g., methanol, acetonitrile)
Phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate), optional
Procedure:
In a suitable reaction vessel, dissolve p-methoxyphenylacetonitrile in the chosen solvent.
Add the base (e.g., sodium hydroxide) to the solution. If using a phase transfer catalyst, it should also be added at this stage.[4]
Cool the mixture in an ice bath to 0-5 °C.
Slowly add cyclohexanone to the reaction mixture while maintaining the temperature.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 10-12 hours) until the reaction is complete (monitored by TLC).
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
Extract the product with an organic solvent such as ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield the crude product.
The crude product can be further purified by recrystallization or column chromatography.
3.2. Synthesis of Venlafaxine from 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile
The conversion of the nitrile intermediate to Venlafaxine involves a two-step process: reduction of the nitrile to a primary amine, followed by N,N-dimethylation.
Step 1: Reduction of the Nitrile Group
The nitrile group of 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile is reduced to a primary amine to form 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This reduction can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) in a suitable solvent like acetic acid under hydrogen pressure.[3]
Step 2: N,N-Dimethylation
The resulting primary amine is then subjected to reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield Venlafaxine.[3] The final product is then typically converted to its hydrochloride salt for pharmaceutical use.[3]
Biological Context and Signaling Pathways
There is currently no direct evidence in the scientific literature detailing the biological activity or interaction with specific signaling pathways of 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile itself. Its primary significance lies in its role as a direct precursor to Venlafaxine.
The final drug product, Venlafaxine, is a well-characterized SNRI. It exerts its antidepressant effects by potently inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[5] To a lesser extent, it also inhibits the reuptake of dopamine.[5] Repeated administration of Venlafaxine has been shown to induce adaptive changes in the α1-adrenergic, dopamine, and serotonin systems.[6]
While it is plausible that this intermediate could share some structural similarities that might allow for weak interactions with monoamine transporters, any such activity is likely insignificant compared to the final, structurally optimized drug. The primary role of this compound in a drug development context is as a synthetic building block.
Visualizations
5.1. Experimental Workflow: Synthesis of Venlafaxine
The Pivotal Role of Cyclohexanecarbonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The cyclohexanecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The cyclohexanecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique conformational flexibility, combined with the electronic properties of the nitrile group, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive core for targeting a wide range of biological entities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of cyclohexanecarbonitrile derivatives, with a focus on their role in anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) drug discovery.
Synthetic Strategies and Chemical Versatility
Cyclohexanecarbonitrile and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds. The nitrile functional group is a key feature, offering a versatile handle for various chemical transformations. It can act as a carbonyl bioisostere, a hydrogen bond acceptor, or a dipole for crucial interactions with biological targets such as enzymes.
A common synthetic route to functionalized cyclohexanecarbonitrile derivatives involves the alkylation of cyclohexanecarbonitrile. This is often achieved by deprotonation at the alpha-position to the nitrile group using a strong base, followed by reaction with an alkylating agent. The resulting substituted cyclohexanecarbonitriles can then be further modified or incorporated into larger molecular frameworks.
Therapeutic Applications and Biological Activities
Cyclohexanecarbonitrile derivatives have demonstrated significant potential across multiple therapeutic areas. The inherent lipophilicity of the cyclohexane ring allows for effective penetration of biological membranes, a desirable property for drug candidates.
Anticancer Activity
Several studies have highlighted the potential of compounds containing the cyclohexane ring in the development of novel anticancer agents. While specific data for a broad range of cyclohexanecarbonitrile derivatives is an area of ongoing research, related structures have shown promising antiproliferative activity. The mechanism of action for some of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tubulin polymerization or specific kinases.
Table 1: Anticancer Activity of Selected Cyclohexane Derivatives
The anti-inflammatory potential of cyclohexanecarbonitrile derivatives is an active area of investigation. Structurally similar compounds, such as pyrimidinone-linked thiazoles, have shown notable inhibitory activity against key inflammatory mediators. The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are central to the inflammatory cascade.
Table 2: Anti-inflammatory Activity of Selected Pyrimidinone-Linked Thiazole Derivatives
The cyclohexane scaffold is present in various compounds exhibiting antimicrobial properties. While extensive data on cyclohexanecarbonitrile derivatives is still emerging, related cyclohexane-containing molecules have demonstrated activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 3: Antimicrobial Activity of Selected Cyclohexane Derivatives
The physicochemical properties of cyclohexanecarbonitrile derivatives make them promising candidates for CNS drug development, where the ability to cross the blood-brain barrier is crucial. Research has explored their potential in treating neurodegenerative diseases by targeting various signaling pathways implicated in neuronal cell death and dysfunction.
Experimental Protocols
Synthesis of 1-substituted-cyclohexanecarbonitriles (General Procedure)
A solution of cyclohexanecarbonitrile in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as lithium diisopropylamide (LDA), is then added dropwise, and the mixture is stirred for a period to allow for the formation of the carbanion. The desired alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to yield the desired 1-substituted-cyclohexanecarbonitrile.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.
Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
Inoculation: Add the standardized microbial suspension to each well.
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the test microorganism.
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many cyclohexanecarbonitrile derivatives are still under investigation, their structural features suggest potential interactions with key signaling pathways implicated in various diseases. For instance, the inhibition of kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and modulation of transcription factors like Nuclear Factor-kappa B (NF-κB) are plausible mechanisms for their observed anticancer and anti-inflammatory effects.
General workflow for the discovery of bioactive cyclohexanecarbonitrile derivatives.
Future Directions
The cyclohexanecarbonitrile scaffold continues to be a promising starting point for the development of novel therapeutic agents. Future research will likely focus on the synthesis of diverse libraries of these derivatives and their screening against a wider range of biological targets. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The exploration of their potential in treating a broader spectrum of diseases, including neurological and metabolic disorders, represents an exciting frontier in medicinal chemistry.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. It is intended for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the thermal properties of this and similar molecules. The guide covers expected decomposition pathways, relevant data from analogous compounds, and detailed experimental protocols for thermal analysis.
Predicted Thermal Stability and Decomposition Profile
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a molecule comprised of three key structural motifs: a cyclohexane ring, a nitrile group, and a 4-methoxyphenyl group. The overall thermal stability will be dictated by the weakest bonds within this structure.
Cyclohexane Ring: The thermal decomposition of cyclohexane itself has been studied, and it is known to primarily initiate through C-C bond fission to form a 1,6-hexyl diradical at temperatures up to 1310 K.[1][2] This suggests that the cyclohexyl moiety in the target molecule could be a point of initial degradation.
Nitrile Group: Aromatic nitriles are known to possess considerable thermal stability.[3][4][5][6][7] In some cases, the nitrile groups can undergo thermal trimerization to form stable triazine rings at elevated temperatures.[4]
4-Methoxyphenyl Group: A study on (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, which contains the 4-methoxyphenyl group, indicated that the material is stable up to 483 K (210 °C) before it begins to decompose.[8] This suggests a moderate thermal stability for this part of the molecule.
Based on these analogous structures, it is anticipated that the decomposition of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile would likely initiate with the fragmentation of the cyclohexyl ring or cleavage of the bond connecting the cyclohexane ring to the methoxyphenyl group. The aromatic nitrile portion of the molecule is expected to be more thermally robust.
Quantitative Data from Analogous Compounds
The following table summarizes thermal stability data for compounds with structural similarities to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. This data can be used to estimate the potential thermal behavior of the target compound.
To definitively determine the thermal stability and decomposition of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11][12][13] This technique is ideal for determining decomposition temperatures, moisture content, and the composition of materials.[11]
Experimental Protocol:
Sample Preparation: Carefully weigh 5-10 mg of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile into a clean, tared TGA crucible (alumina or platinum).[14] Ensure the sample is representative of the bulk material.
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[14]
Thermal Program:
Equilibrate the sample at a starting temperature of 30 °C.
Heat the sample at a constant rate of 10 °C/min to a final temperature of 600 °C.[11]
Data Analysis:
Plot the sample mass (or percentage of initial mass) as a function of temperature.
Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the residual mass at the final temperature.
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[16][17][18]
Experimental Protocol:
Sample Preparation: Weigh 2-5 mg of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile into a hermetically sealed aluminum DSC pan.[19][20] An empty, hermetically sealed pan should be used as a reference.[20]
Instrument Setup:
Place the sample and reference pans into the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at a starting temperature of 25 °C.
Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected melting point but below its decomposition temperature (as determined by TGA).
Cool the sample at a rate of 10 °C/min back to the starting temperature.
Perform a second heating cycle under the same conditions to observe the thermal history of the material.[19]
Data Analysis:
Plot the heat flow as a function of temperature.
Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.
Calculate the enthalpy of transitions by integrating the area under the peaks.
Visualizations
4.1. Plausible Decomposition Pathway
The following diagram illustrates a generalized and plausible decomposition pathway for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile under thermal stress, based on the known behavior of its constituent parts.
Solubility Profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key inter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antidepressant Venlafaxine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a predictive solubility profile based on the compound's structural features and general principles of organic chemistry. Furthermore, a detailed experimental protocol for the accurate determination of its solubility in common organic solvents is provided. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in their work.
Introduction
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a white to off-white crystalline powder with a molecular weight of 215.29 g/mol and a melting point in the range of 65-68°C. It is characterized by a polar nitrile group and a methoxy group, as well as a nonpolar cyclohexyl and phenyl ring system. This amphiphilic nature suggests a varied solubility profile in different organic solvents. While it is known to be slightly soluble in water, it is generally considered soluble in organic solvents. A thorough understanding of its quantitative solubility is crucial for its application in organic synthesis, particularly for reaction setup, purification, and formulation development in pharmaceutical processes.
Predicted Solubility Profile
While specific experimental data is scarce, a qualitative and estimated quantitative solubility profile can be predicted based on the principle of "like dissolves like." The presence of the polar nitrile and methoxy groups suggests solubility in polar aprotic and protic solvents. The nonpolar cyclohexyl and phenyl moieties indicate potential solubility in nonpolar solvents.
The following table summarizes the predicted quantitative solubility of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in a range of common organic solvents at ambient temperature. Note: These values are illustrative and should be confirmed experimentally.
Solvent
Solvent Type
Predicted Solubility ( g/100 mL)
Hexane
Nonpolar
Low
Toluene
Nonpolar
Moderate
Dichloromethane
Polar Aprotic
High
Ethyl Acetate
Polar Aprotic
High
Acetone
Polar Aprotic
High
Ethanol
Polar Protic
Moderate
Methanol
Polar Protic
Moderate
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for the experimental determination of the solubility of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in organic solvents. This method is based on the isothermal shake-flask method.
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Volumetric flasks and pipettes
Spatula and weighing paper
Procedure
Preparation of Saturated Solution:
Add an excess amount of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile to a vial containing a known volume of the selected organic solvent.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Collection and Preparation:
After shaking, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
Carefully withdraw a known volume of the supernatant using a pipette.
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended particles.
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
Quantitative Analysis:
Prepare a series of standard solutions of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile of known concentrations in the same solvent.
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
Determine the concentration of the diluted sample solution from the calibration curve.
Calculation of Solubility:
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Express the solubility in the desired units, such as g/100 mL or mol/L.
Visualization of a Key Synthetic Pathway
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a crucial intermediate in the synthesis of the antidepressant drug Venlafaxine. The following diagram illustrates a simplified synthetic workflow.
Foundational
An In-Depth Technical Guide on the Historical Synthesis and Discovery of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(p-Methoxyphenyl)cyclohexanecarbonitrile is a versatile chemical intermediate that has found applications in the synthesis of various organic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(p-Methoxyphenyl)cyclohexanecarbonitrile is a versatile chemical intermediate that has found applications in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a cyclohexane ring and a p-methoxyphenyl group attached to a nitrile-bearing quaternary carbon, provides a unique scaffold for the development of novel compounds. This technical guide delves into the historical synthesis and discovery of this compound, presenting a comprehensive overview of its preparation, key experimental protocols, and relevant physicochemical data. While a singular, seminal publication detailing its initial discovery remains elusive in readily available literature, this guide reconstructs the most probable historical synthetic routes based on analogous chemical transformations and early reports of related compounds.
Physicochemical Properties
A summary of the known physical and chemical properties of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile is presented in the table below. This data is crucial for its identification, handling, and use in further synthetic applications.
Slightly soluble in water; soluble in organic solvents
Historical Synthesis: A Plausible Reconstruction
Based on established synthetic methodologies for structurally similar 1-aryl-1-cyclohexanecarbonitriles, the most likely historical route for the first synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile involves the reaction of a Grignard reagent with a cyclohexanecarbonitrile derivative. This approach is analogous to the synthesis of related compounds like 4-methoxyphencyclidine, where a Grignard reagent derived from a bromoanisole is reacted with a substituted cyclohexane carbonitrile.[2]
A probable and historically significant synthetic pathway is the reaction of p-methoxyphenylmagnesium bromide with cyclohexanecarbonitrile. This method offers a straightforward and efficient way to form the crucial carbon-carbon bond between the aromatic ring and the cyclohexane moiety.
Logical Workflow for the Plausible Historical Synthesis
Caption: Plausible historical synthesis workflow.
Experimental Protocols
While the original experimental protocol for the synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile is not definitively documented in readily accessible historical records, a detailed, reconstructed protocol based on the Grignard reaction methodology is provided below. This protocol is representative of the techniques that would have been employed for the synthesis of such compounds.
Reconstructed Protocol for the Synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile via Grignard Reaction
Materials:
4-Bromoanisole
Magnesium turnings
Anhydrous diethyl ether
Cyclohexanecarbonitrile
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Procedure:
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, p-methoxyphenylmagnesium bromide. After the addition is complete, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.
Nucleophilic Addition: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanecarbonitrile in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
Workup and Isolation: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 1-(p-Methoxyphenyl)cyclohexanecarbonitrile is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford a white to off-white crystalline solid.
Characterization Data
The structural confirmation of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile relies on modern spectroscopic techniques. Below is a summary of the expected and reported spectral data.
Note: The exact chemical shifts and peak intensities can vary slightly depending on the solvent and the specific instrument used.
Signaling Pathways and Logical Relationships
The synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized as a straightforward progression from starting materials to the final product.
Literature review on the biological significance of methoxyphenyl-containing compounds
Abstract: The methoxyphenyl moiety is a prevalent structural motif in a vast array of biologically active compounds, spanning natural products, synthetic molecules, and approved pharmaceuticals. Its unique electronic and...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract: The methoxyphenyl moiety is a prevalent structural motif in a vast array of biologically active compounds, spanning natural products, synthetic molecules, and approved pharmaceuticals. Its unique electronic and steric properties, conferred by the electron-donating methoxy group on a phenyl ring, significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules. This technical guide provides a comprehensive review of the diverse biological significance of methoxyphenyl-containing compounds. It delves into their roles as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, among other therapeutic applications. This paper summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes critical biological pathways to offer a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
The methoxy group (–OCH₃) attached to a phenyl ring is a fundamental functional group in medicinal chemistry. Its presence can profoundly alter a molecule's biological activity by modifying its lipophilicity, metabolic stability, and ability to form hydrogen bonds.[1][2] The electron-donating nature of the methoxy group can influence the electronic environment of the entire molecule, impacting its interaction with biological targets.[1] Consequently, methoxyphenyl derivatives are a subject of intense research, leading to the discovery of compounds with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] This review synthesizes the current understanding of the biological roles of these compounds, providing detailed data and methodologies for the scientific community.
Anticancer Activity
Methoxyphenyl-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
A diverse range of heterocyclic compounds incorporating the methoxyphenyl group have been synthesized and evaluated for their cytotoxic effects. For instance, novel benzimidazole-based derivatives have shown potent activity against human cancer cell lines.[4] Specifically, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) displayed excellent cytotoxicity against A549 (lung cancer) and SW480 (colon cancer) cells, with IC₅₀ values of 0.15 µM and 3.68 µM, respectively.[4] This compound was found to induce apoptosis and arrest the cell cycle in the S phase in A549 cells, potentially by targeting topoisomerase IIα-DNA.[4] Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated, with some compounds showing significant anticancer activity comparable to the standard drug doxorubicin against Hela, MCF7, and HCT-116 cancer cell lines.[5] Chalcone-benzimidazolium salts containing a trimethoxyphenyl group have also been reported to have potent antitumor activity, inducing cell-cycle arrest and apoptosis.[6]
Even simpler structures, such as 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent, have been investigated. While they displayed generally weak anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells, in silico studies suggested a possible multitarget mode of action, potentially involving caspase 8.[7][8]
This protocol is based on the methodology for assessing the cytotoxic activities of novel benzimidazole derivatives.[4]
Cell Culture: Human cancer cell lines (e.g., A549, SW480) and a normal cell line (e.g., MRC-5) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Cell Seeding: Cells are seeded into 96-well plates at a density of 5×10³ cells per well and allowed to attach overnight.
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for 48 hours. Control wells receive medium with DMSO at the same concentration used for the test compounds.
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C.
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes.
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualization: Apoptosis Induction Pathway
Caption: Proposed pathway for apoptosis induction by a methoxyphenyl-containing compound.
Anti-inflammatory Activity
Methoxyphenyl compounds have been identified as potent anti-inflammatory agents. They can inhibit the production of multiple inflammatory mediators in human airway cells, including various cytokines and chemokines like CCL2, CCL5, IL-6, and IL-8.[10][11][12] The mechanism of action for some of these compounds appears to be post-transcriptional, as they can inhibit the binding of the RNA-binding protein HuR to mRNA, a process that is independent of NF-κB activation or reactive oxygen species (ROS) inhibition.[10][11][12]
Apocynin, a naturally occurring methoxyphenolic compound, has traditionally been used to treat inflammatory diseases like asthma.[10][11] Its synthetic chalcone derivative, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC), exerts significant anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), a protective enzyme.[13] This induction is mediated by the translocation of the transcription factor Nrf2 to the nucleus.[13] Another compound, 2-Methoxy-4-vinylphenol (2M4VP), also demonstrates anti-inflammatory properties by inducing HO-1, which in turn inhibits the production of inducible nitric oxidase synthase (iNOS).[14]
Experimental Protocol: Measurement of Inflammatory Cytokines
This protocol is based on the methodology used to study the anti-inflammatory effects of methoxyphenols on human airway cells.[10][11][12]
Cell Culture: Human airway epithelial cells are grown to confluence in appropriate culture flasks.
Stimulation and Treatment: Cells are pre-treated with various concentrations of the test methoxyphenyl compounds for 1 hour. Subsequently, the cells are stimulated with a pro-inflammatory agent like tumor necrosis factor-alpha (TNF-α) for 24 hours to induce cytokine production.
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
Protein Array: For a broader screening of inflammatory mediators, a protein array can be used. The supernatant is incubated with a membrane pre-spotted with antibodies against various cytokines and chemokines. The bound proteins are then detected using a detection antibody cocktail and chemiluminescence.
Data Analysis: The levels of cytokines in treated samples are compared to those in the TNF-α stimulated control group. The IC₅₀ values are calculated based on the dose-dependent inhibition of cytokine release.
Caption: Nrf2/HO-1 pathway activation by methoxyphenyl chalcones to reduce inflammation.
Antioxidant Activity
The methoxyphenyl group is a key feature in many compounds with significant antioxidant properties.[3] The antioxidant activity is influenced by the number and position of methoxy and hydroxyl groups on the phenyl ring.[15][16] Generally, an increased number of methoxyl groups correlates with higher antioxidant activity.[15] These compounds can scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT).[15][16]
Naturally occurring methoxyphenols like eugenol, capsaicin, and vanillin exhibit potent antioxidant effects.[3][17] Eugenol, in particular, shows very high antilipoperoxidant and antiradical activities.[3] Synthetic derivatives have also been developed to optimize this activity. For example, dimers of p-methoxyphenol have been synthesized and shown to be more effective antioxidants than their parent monomers.[18] A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that some compounds had antioxidant activity 1.4 times higher than ascorbic acid.[9] The antioxidant potential of these compounds makes them promising for applications in preventing or treating conditions related to oxidative stress, and for use as food preservatives.[17][18][19]
This protocol is based on methodologies used to evaluate the antioxidant activity of phenolic acids and other methoxyphenyl derivatives.[15][19]
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like ethanol or methanol. The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0.
Sample Preparation: Dissolve the test compounds in the same solvent to prepare a series of concentrations.
Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the test compound solution with the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH). A blank is prepared with the solvent instead of the test compound.
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Inhibition = [(A_blank - A_sample) / A_blank] * 100
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Caption: Key mechanisms of free radical scavenging by methoxyphenyl compounds.
Antimicrobial Activity
Methoxyphenyl compounds have demonstrated broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage bacteria.[3][17] Natural compounds like eugenol and capsaicin are particularly effective against both Gram-positive and Gram-negative bacteria, with Staphylococcus aureus being one of the most susceptible strains.[3][17] For example, the median inhibitory concentrations (IC₅₀) for eugenol and capsaicin against S. aureus were found to be 0.75 mM and 0.68 mM, respectively.[17]
Synthetic derivatives have also been explored to discover new antimicrobial agents. Methoxyphenyl-oxime, isolated from Streptomyces pratensis, showed selective activity against a number of clinical Gram-negative and Gram-positive bacterial isolates.[20] Another study on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment found that specific substitutions influenced the activity against different microbes; a para-fluoro substituent was effective against Escherichia coli, while a propoxy side chain with a meta-trifluoromethyl group was most active against the yeast Candida albicans.[21]
This protocol is based on the broth microdilution method used for assessing the antimicrobial activity of novel compounds.[21]
Microorganism Preparation: Prepare a standard suspension of the test microorganism (e.g., S. aureus, E. coli) from a 24-hour culture. The final inoculum concentration in the test wells should be approximately 5×10⁵ colony-forming units (CFU)/mL.
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension.
Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A solvent control is also included to ensure the solvent has no antimicrobial activity at the concentration used.
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Other Biological Activities
Beyond the major areas covered, methoxyphenyl-containing compounds exhibit a range of other important biological activities.
Serotonin Receptor Agonism: 2,5-Dimethoxyphenylpiperidines have been identified as a novel class of selective serotonin 5-HT₂A receptor agonists.[23] The methoxy groups are critical for this activity; removing the 2-methoxy group leads to a more than 500-fold drop in potency.[23] These compounds are being investigated for their potential in treating psychiatric disorders.[23]
Dopaminergic Ligands: Arylpiperazines containing a methoxyphenyl group have been synthesized and evaluated for their affinity toward the dopamine D₂ receptor, which is a key target in the treatment of central nervous system diseases.[24]
Anthelmintic Properties: A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties against the nematode Toxocara canis, with an activity profile similar to the parent drug but with lower cytotoxicity to human and animal cell lines.[25]
Lipid Accumulation Regulation: Derivatives of 3-(3-methoxy-4-substituted phenyl)-acrylic acid have been designed to manage non-alcoholic fatty liver disease (NAFLD).[26] Certain compounds were found to suppress lipid accumulation in HepG2 cells by up-regulating AMPK phosphorylation.[26]
Photodynamic Agents: Methoxyphenyl porphyrin derivatives have been synthesized and evaluated as potential agents for photodynamic therapy (PDT), a cancer treatment modality.[27]
Conclusion
The methoxyphenyl scaffold is a cornerstone in the development of biologically active molecules. The evidence reviewed in this guide highlights the remarkable versatility of this functional group, which contributes to a wide array of therapeutic effects, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The electron-donating and steric properties of the methoxy group are critical in defining the interaction of these compounds with their biological targets and influencing their overall pharmacological profiles. The continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies involving the methoxyphenyl moiety will undoubtedly lead to the discovery of new and improved therapeutic agents for a multitude of diseases. This compilation of quantitative data, experimental protocols, and pathway visualizations serves as a foundational resource to aid and inspire future research in this promising area of medicinal chemistry.
Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile from 4-Methoxyphenylacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarb...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile from 4-methoxyphenylacetonitrile. The described methodology utilizes a phase-transfer catalysis (PTC) approach, a technique well-regarded for its efficiency, mild reaction conditions, and operational simplicity in industrial and laboratory settings.[1] This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the preparation of this and structurally related compounds.
Introduction
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The structural motif of a substituted aryl group attached to a cycloalkane nitrile is prevalent in compounds with analgesic and other pharmacological properties. The synthesis route starting from 4-methoxyphenylacetonitrile and a suitable dihaloalkane via phase-transfer catalysis represents an efficient and scalable method for constructing the desired cyclohexyl ring system.
Phase-transfer catalysis (PTC) is an invaluable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases.[1] Typically, a quaternary ammonium salt is employed as the catalyst to transport an aqueous-phase anion (in this case, the carbanion of 4-methoxyphenylacetonitrile generated by a strong base) into the organic phase where it can react with the organic-soluble electrophile (1,5-dibromopentane).[1] This methodology avoids the need for strictly anhydrous conditions or expensive and hazardous bases often required for such alkylations.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The benzylic proton of 4-methoxyphenylacetonitrile is acidic and can be deprotonated by a strong base, such as a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, to form a resonance-stabilized carbanion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with this carbanion, rendering it soluble in the organic phase. This ion pair then reacts with 1,5-dibromopentane in a two-step intramolecular alkylation to form the desired cyclohexanecarbonitrile derivative.
Experimental Protocol
This protocol details the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile using 1,5-dibromopentane as the alkylating agent under phase-transfer catalytic conditions.
Materials and Reagents:
4-Methoxyphenylacetonitrile
1,5-Dibromopentane
Sodium Hydroxide (50% w/w aqueous solution)
Tetrabutylammonium Bromide (TBAB)
Toluene
Dichloromethane (DCM)
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-methoxyphenylacetonitrile (1.0 eq), 1,5-dibromopentane (1.2 eq), tetrabutylammonium bromide (0.1 eq), and toluene (10 volumes).
Addition of Base: With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) to the reaction mixture at room temperature.
Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-12 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (10 volumes) and dichloromethane (10 volumes). Transfer the mixture to a separatory funnel and separate the organic layer.
Extraction: Extract the aqueous layer with dichloromethane (2 x 5 volumes).
Washing and Drying: Combine the organic layers and wash with brine (2 x 5 volumes). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile based on typical yields for similar phase-transfer catalyzed alkylations of arylacetonitriles.
Parameter
Value
Starting Material
4-Methoxyphenylacetonitrile
Reagents
1,5-Dibromopentane, 50% aq. NaOH
Catalyst
Tetrabutylammonium Bromide (TBAB)
Solvent
Toluene
Reaction Temperature
70-80 °C
Reaction Time
6-12 hours
Typical Yield
75-90%
Purity (after column)
>98%
Appearance
Off-white to pale yellow solid
Visualizations
Logical Workflow for the Synthesis
Caption: Workflow for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Safety Precautions
This procedure should be carried out in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
1,5-Dibromopentane is a lachrymator and should be handled with care.
Concentrated sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate care.
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The described protocol for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile via phase-transfer catalysis offers a practical and efficient method for obtaining this valuable intermediate. The use of PTC simplifies the experimental setup and often leads to high yields under mild conditions. This application note serves as a comprehensive guide for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.
Experimental protocol for the base-catalyzed condensation to form cyanohydrins
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed overview and experimental protocols for the base-catalyzed condensation reaction to form cyanohydrins from aldehy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the base-catalyzed condensation reaction to form cyanohydrins from aldehydes and ketones. Cyanohydrins are versatile intermediates in organic synthesis, serving as precursors to alpha-hydroxy acids, alpha-amino alcohols, and other valuable molecules. The protocols outlined below detail the synthesis of acetone cyanohydrin and mandelonitrile, offering clear, step-by-step instructions. Additionally, this guide includes a summary of reaction yields for various substrates and catalysts, the reaction mechanism, and a generalized experimental workflow.
Introduction
The formation of cyanohydrins is a classic example of a nucleophilic addition to a carbonyl group. The reaction involves the addition of a cyanide anion to an aldehyde or ketone, resulting in a product with both a hydroxyl and a nitrile functional group attached to the same carbon atom.[1][2][3] This reaction is typically catalyzed by a base, which serves to generate the nucleophilic cyanide ion from a cyanide source like hydrogen cyanide (HCN) or an alkali metal cyanide salt (e.g., NaCN, KCN).[1][4][5][6][7] The equilibrium of the reaction is influenced by the structure of the carbonyl compound, with aldehydes and unhindered ketones generally favoring cyanohydrin formation.[3]
Reaction Mechanism
The base-catalyzed formation of a cyanohydrin proceeds via a two-step mechanism:
Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral alkoxide intermediate.[1]
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically HCN that is present in the reaction mixture or a protic solvent, to yield the final cyanohydrin product and regenerate the cyanide catalyst.[1]
Important Safety Note: Cyanides and hydrogen cyanide are extremely toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Protocol 1: Synthesis of Acetone Cyanohydrin
This protocol is adapted from a procedure utilizing sodium cyanide and sulfuric acid.[8]
Materials:
Sodium cyanide (95%)
Acetone
Sulfuric acid (40%)
Water
Ether
Anhydrous sodium sulfate
Ice
Equipment:
Round-bottom flask with a mechanical stirrer
Dropping funnel
Ice bath
Separatory funnel
Filtration apparatus
Rotary evaporator
Distillation apparatus
Procedure:
In a flask equipped with a mechanical stirrer and surrounded by an ice bath, prepare a solution of 467 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water.
Add 900 cc (713 g, 12.3 moles) of acetone to the cyanide solution and stir vigorously.
Once the temperature of the mixture drops to 15°C, slowly add 2.1 L (8.5 moles) of 40% sulfuric acid over a period of three hours, maintaining the temperature between 10°C and 20°C.
After the addition is complete, continue stirring for an additional 15 minutes.
Allow the mixture to stand for the salt to settle. A layer of acetone cyanohydrin may form and can be decanted.
Filter the sodium bisulfate and wash it with three 50-cc portions of acetone.
Combine the filtrate and acetone washings with the aqueous solution and extract three times with 250-cc portions of ether.
Combine the ether extracts with the initially decanted cyanohydrin and dry over anhydrous sodium sulfate.
Remove the ether and acetone by distillation on a water bath.
Distill the residue under reduced pressure, collecting the acetone cyanohydrin at 78–82°C/15 mm. The expected yield is 640–650 g (77–78%).
Protocol 2: Synthesis of Mandelonitrile (Benzaldehyde Cyanohydrin)
This protocol describes the synthesis of mandelonitrile from benzaldehyde using sodium cyanide and acetic acid.[9]
Materials:
Benzaldehyde
Acetic acid, glacial
Sodium cyanide
Water
Ice
Benzene (or other suitable extraction solvent)
Equipment:
Reaction vessel with stirring and cooling capabilities
Nitrogen inlet
Separatory funnel
Procedure:
Prepare a mixture of 73 g of cold water, 68.0 g (1.13 moles) of glacial acetic acid, and 106 g (1.00 mole) of benzaldehyde. Cool this mixture to 8-10°C and stir under a nitrogen atmosphere.
Separately, prepare a cold solution of 56.7 g (1.10 moles) of sodium cyanide in 105 g of cold water with some ice, maintaining a temperature of 8-15°C under a nitrogen atmosphere.
Add the cold sodium cyanide solution to the benzaldehyde mixture over a period of 40 minutes while maintaining a slight positive nitrogen pressure.
Cool the resulting mixture to 4-6°C over 30 minutes with continued stirring.
Stop stirring and allow the mixture to stand for 15 minutes at 8-15°C to allow for phase separation.
Separate the organic layer, which is the crude mandelonitrile. The reported yield of α-hydroxy-α-phenylacetonitrile is approximately 100% by weight.
Quantitative Data Summary
The following table summarizes the yields of cyanohydrin synthesis for different substrates and catalysts.
The general workflow for the base-catalyzed synthesis of cyanohydrins can be visualized as follows:
Caption: Generalized experimental workflow for cyanohydrin synthesis.
Conclusion
The base-catalyzed condensation to form cyanohydrins is a robust and high-yielding reaction for the synthesis of important chemical intermediates. The choice of catalyst and reaction conditions can be tailored to the specific substrate. The protocols provided herein offer reliable methods for the synthesis of acetone cyanohydrin and mandelonitrile. Researchers should always adhere to strict safety precautions when working with cyanide-containing compounds.
Application Notes and Protocols: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in Venlafaxine Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Venlafaxine, a selective serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[1] Its synthesis has been t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine, a selective serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[1] Its synthesis has been the subject of extensive research to develop efficient, scalable, and cost-effective manufacturing processes. A key strategic approach involves the use of nitrile-containing intermediates. While the predominant and well-documented pathway for Venlafaxine synthesis proceeds through the intermediate 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile , this document addresses the specified topic of utilizing 1-(4-Methoxyphenyl)cyclohexanecarbonitrile as a potential intermediate.
It is important to note that publicly available literature extensively details the synthesis of Venlafaxine from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. This intermediate is typically synthesized via the condensation of p-methoxyphenylacetonitrile and cyclohexanone.[2][3] In contrast, a direct, established synthetic route for Venlafaxine commencing with 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is not widely reported. Theoretically, 1-(4-Methoxyphenyl)cyclohexanecarbonitrile could be a precursor to the key hydroxylated intermediate, or potentially be utilized in an alternative synthetic strategy.
This document will first outline the primary, established synthetic pathway for Venlafaxine, which prominently features the hydroxynitrile intermediate. Subsequently, it will provide detailed protocols and data relevant to this established route, which would be analogous or adaptable for a process starting from 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, likely following its conversion to the corresponding hydroxylated form.
Established Synthetic Pathway of Venlafaxine
The most common and industrially significant synthesis of Venlafaxine can be conceptually divided into three main stages, starting from the condensation of p-methoxyphenylacetonitrile and cyclohexanone.
Caption: Established synthetic pathway for Venlafaxine.
Experimental Protocols
Protocol 1: Synthesis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Cyano-Intermediate)
This protocol details the condensation reaction to form the key hydroxynitrile intermediate.
Materials:
p-Methoxyphenylacetonitrile
Cyclohexanone
n-Butyllithium
Tetrahydrofuran (THF), dry
Ammonium chloride solution, saturated
Hydrochloric acid, dilute
Hexane
Ice
Procedure:
In a reaction vessel under an inert atmosphere, dissolve p-methoxyphenylacetonitrile (50 g) in dry THF (50 ml).
Cool the solution to between -70°C and -75°C.
Gradually add a solution of n-butyllithium.
After 30 minutes of stirring, add a solution of cyclohexanone (33.1 g) in THF (50 ml) while maintaining the temperature between -65°C and -70°C.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After approximately 4 hours, quench the reaction by slowly adding the mixture to a solution of ice and saturated ammonium chloride (150 ml) at a temperature below 0°C.
Adjust the pH to 7 with dilute hydrochloric acid.
Stir the mixture for 1 hour and then filter the resulting solid product.
Wash the product with hexane (200 ml) and dry to obtain 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.
Protocol 2: Reduction of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
This protocol describes the reduction of the nitrile group to a primary amine.
To a stirred solution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol acetate in water, add formic acid and formaldehyde solution.
Heat the solution to 98°C and maintain for 20 hours.
Cool the reaction mixture to about 10°C and add ethyl acetate (500 ml).
Adjust the pH to approximately 7 with sodium hydroxide solution, and then to 10-10.5 with ammonium hydroxide solution.
Separate the organic and aqueous layers. The organic layer contains Venlafaxine free base.[2]
Quantitative Data Summary
The following tables summarize the yields and purity reported in various literature for the key steps in Venlafaxine synthesis.
Table 1: Reduction of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Catalyst
Solvent
Temperature (°C)
Pressure ( kg/cm ²)
Time (h)
Yield (%)
Purity (%)
Reference
Rhodium on Alumina
-
-
-
-
-
-
--INVALID-LINK--
Raney Nickel
Toluene, Water
10-12 then 50
4-5 then 7-8
2 then 7-8
66
99 (HPLC)
--INVALID-LINK--
Palladium on Charcoal
Acetic Acid
30-75
5-25
-
-
-
--INVALID-LINK--
Table 2: N-Methylation and Overall Yield
Starting Material
Reagents
Temperature (°C)
Time (h)
Overall Yield (%)
Reference
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Formaldehyde, Formic Acid
90-98
19
-
--INVALID-LINK--
p-Methoxyphenylacetonitrile
(Multi-step)
-
-
~30
--INVALID-LINK--
-
(6 steps)
-
-
53
--INVALID-LINK--
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of Venlafaxine.
Caption: General experimental workflow for Venlafaxine synthesis.
Conclusion
The synthesis of Venlafaxine is a well-established process that predominantly utilizes 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a key intermediate. The protocols and data presented here provide a comprehensive overview of this established route. While the direct use of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is not widely documented, it could potentially be converted to the necessary hydroxylated intermediate to enter this synthetic pathway. Further research and process development would be required to validate the efficiency and viability of such an approach. The provided methodologies and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.
Application Note: Purification of Crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the purification of crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of various biologically active molecules. The described method utilizes normal-phase column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase. This protocol is designed to be a robust and reproducible method for obtaining high-purity 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, suitable for downstream applications in research and drug development.
Introduction
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a moderately polar aromatic nitrile.[1] Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to ensure the integrity of subsequent synthetic steps and the accuracy of biological assays. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[2] This method separates components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[3] For moderately polar compounds like 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, silica gel is a suitable polar stationary phase, and a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is an effective mobile phase.[3]
Principle of Separation
In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is relatively non-polar.[4] Polar compounds in the crude mixture will adhere more strongly to the silica gel and therefore elute more slowly.[4] Conversely, non-polar compounds will have a greater affinity for the mobile phase and elute more quickly.[4] By gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture), the adsorbed compounds can be selectively eluted from the column, leading to their separation. The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.5 for the target compound to ensure optimal separation.
Data Presentation
The following table summarizes the recommended parameters and expected outcomes for the column chromatography purification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Parameter
Specification/Value
Rationale
Stationary Phase
Silica Gel, 60-120 mesh
Standard polar adsorbent for normal-phase chromatography of moderately polar compounds.[4]
Mobile Phase (Eluent)
Hexanes/Ethyl Acetate
A common and effective solvent system with tunable polarity for separating moderately polar compounds.
Recommended Starting Eluent Composition
9:1 Hexanes:Ethyl Acetate (v/v)
This provides a relatively non-polar starting point. The polarity should be adjusted based on TLC analysis.
Optimal Rf Value on TLC
0.2 - 0.5
Ensures good separation from impurities and a reasonable elution time.
Column Dimensions
Dependent on the amount of crude material (e.g., 2-4 cm diameter for 1-5 g of crude)
A larger column is required for larger quantities of crude product to ensure adequate separation.
Sample Loading
Wet or Dry Loading
Wet loading is suitable for samples soluble in the initial eluent; dry loading is preferred for less soluble samples.
Elution Mode
Isocratic or Gradient
Isocratic elution with the optimized solvent system can be used. A shallow gradient of increasing ethyl acetate may improve separation of closely eluting impurities.
Detection Method
Thin Layer Chromatography (TLC) with UV visualization (254 nm)
Allows for the monitoring of fractions to identify those containing the purified product.
Expected Purity
>98%
Dependent on the nature of the impurities and the care taken during the procedure.
Experimental Protocols
Materials and Equipment
Crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Silica gel (60-120 mesh)
Hexanes (HPLC grade)
Ethyl acetate (HPLC grade)
Glass chromatography column with stopcock
Cotton or glass wool
Sand (acid-washed)
Beakers and Erlenmeyer flasks
Separatory funnel or solvent reservoir
Collection tubes/flasks
TLC plates (silica gel coated with UV indicator)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Mobile Phase Optimization using TLC
Prepare several small beakers with different ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).
Dissolve a small amount of the crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
Spot the dissolved crude material onto separate TLC plates.
Develop each TLC plate in one of the prepared solvent systems.
Visualize the developed plates under a UV lamp.
Identify the solvent system that provides an Rf value between 0.2 and 0.5 for the main product spot. This will be the initial eluent for the column.
Column Preparation (Slurry Method)
Ensure the chromatography column is clean, dry, and vertically clamped.
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
Add a thin layer (approx. 1 cm) of sand over the plug.
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate). The slurry should be pourable but not overly dilute.
Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing of the silica gel.
Continuously add the slurry until the desired column height is reached (typically 15-20 cm for 1-5 g of crude material).
Do not allow the top of the silica gel bed to run dry. Always maintain a level of solvent above the silica.
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the silica bed during sample and eluent addition.
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Sample Loading
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully pipette the solution onto the top of the sand layer, ensuring not to disturb the packing. Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the sand surface.
Dry Loading: If the crude product is not readily soluble in the initial eluent, dissolve it in a more polar solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
After loading the sample, carefully add the eluent to the top of the column.
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction in test tubes or small flasks).
Maintain a constant head of solvent above the silica gel to ensure a continuous flow.
If necessary, apply gentle air pressure to the top of the column (flash chromatography) to speed up the elution process.
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the optimized eluent.
Combine the fractions that contain the pure 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (as determined by TLC).
Once the desired product has been eluted, the polarity of the eluent can be increased (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute any more polar impurities from the column.
Product Isolation
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified 1-(4-Methoxyphenyl)cyclohexanecarbonitrile as a solid or oil.
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, or melting point).
Workflow Diagram
Caption: Workflow for the purification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Application Notes and Protocols: Reaction of Grignard Reagents with Nitriles for Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract The addition of Grignard reagents to nitrile compounds is a powerful and versatile method for the synthesis of ketones, establishing a new carbon-c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The addition of Grignard reagents to nitrile compounds is a powerful and versatile method for the synthesis of ketones, establishing a new carbon-carbon bond. This reaction proceeds via a nucleophilic addition to the polar carbon-nitrogen triple bond, forming a stable imine intermediate that, upon acidic hydrolysis, yields the corresponding ketone. This method is particularly valuable as it avoids the over-addition often observed with other carbonyl-containing starting materials. These application notes provide a detailed overview of the reaction mechanism, comprehensive experimental protocols, and a summary of relevant quantitative data to guide researchers in utilizing this important transformation in organic synthesis and drug development.
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. Among the various methods available, the reaction of nitriles with Grignard reagents offers a reliable and efficient route to a diverse range of ketones.[1][2][3][4] The reaction's utility stems from the formation of a stable intermediate that prevents the secondary addition of the organometallic reagent, a common side reaction when using esters or acid chlorides.[2][3][5] This allows for the controlled synthesis of ketones with high yields. This document outlines the underlying mechanism and provides practical guidance for the successful execution of this reaction.
Reaction Mechanism
The reaction proceeds in two distinct stages: the nucleophilic addition of the Grignard reagent to the nitrile, followed by an acidic workup to hydrolyze the intermediate imine to the final ketone product.[1][5][6]
Step 1: Nucleophilic Addition
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. The highly nucleophilic Grignard reagent (R'-MgX) attacks this electrophilic carbon, leading to the formation of a new carbon-carbon bond.[2] The electrons from the pi-bond of the nitrile migrate to the nitrogen atom, forming a magnesium salt of an imine anion.[1] This intermediate is stable and does not react further with another equivalent of the Grignard reagent because the negative charge on the nitrogen atom repels the nucleophilic Grignard reagent.[2][3][5]
Step 2: Hydrolysis
The reaction mixture is then treated with an aqueous acid (e.g., H3O+) in a workup step.[6] The imine intermediate is protonated by the acid, and subsequent hydrolysis leads to the formation of the ketone and ammonia.[6]
Mechanism Overview
Caption: General reaction scheme for the synthesis of ketones from nitriles and Grignard reagents.
Experimental Protocols
The following protocols provide a general framework for the synthesis of ketones via the Grignard reaction with nitriles. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Synthesis of Propiophenone from Benzonitrile and Ethylmagnesium Bromide
Materials:
Benzonitrile
Ethylmagnesium bromide (solution in diethyl ether or THF)
Anhydrous diethyl ether or THF
Hydrochloric acid (e.g., 3 M)
Saturated aqueous sodium bicarbonate
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate
Round-bottom flask
Dropping funnel
Reflux condenser
Magnetic stirrer
Ice bath
Separatory funnel
Procedure:
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
Addition of Nitrile: Benzonitrile (1 equivalent) dissolved in anhydrous diethyl ether is added to the flask.
Addition of Grignard Reagent: The flask is cooled in an ice bath. Ethylmagnesium bromide (1.1 equivalents) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of 3 M hydrochloric acid. The mixture is stirred until the precipitate dissolves.
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude propiophenone.
Purification: The crude product can be purified by distillation or column chromatography on silica gel.
Protocol for Zinc Chloride-Catalyzed Grignard Addition to Aromatic Nitriles
For less reactive aromatic nitriles, the addition of a catalyst such as zinc chloride can improve the reaction rate and yield.[7]
Modifications to the General Protocol:
Prior to the addition of the Grignard reagent, a catalytic amount of anhydrous zinc chloride (e.g., 10 mol%) is added to the solution of the aromatic nitrile in anhydrous THF.
The reaction can often be carried out at room temperature instead of requiring reflux.[7]
Data Presentation
The following table summarizes representative yields for the synthesis of various ketones from nitriles and Grignard reagents.
The synthesis of ketones is a critical step in the production of numerous active pharmaceutical ingredients (APIs). The Grignard reaction with nitriles provides a robust method for introducing key structural motifs. For example, the synthesis of various substituted benzophenones, which are common scaffolds in medicinal chemistry, can be readily achieved using this methodology. The reaction allows for the convergent synthesis of complex molecules by coupling two fragments, a nitrile-containing fragment and a Grignard reagent, which can be independently synthesized and modified.
Troubleshooting and Side Reactions
Low Yield:
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Steric Hindrance: Sterically hindered nitriles or Grignard reagents may react slowly.[8] Increasing the reaction temperature, using a higher boiling point solvent (e.g., THF), or adding a catalyst like Cu(I) or ZnCl2 can improve yields.[6][7]
Side Reactions:
Enolization: If the nitrile has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and reduced yields of the desired ketone. Using a non-nucleophilic base to pre-form the enolate or using a more reactive organolithium reagent can sometimes mitigate this issue.
Reduction: Some Grignard reagents with beta-hydrogens can reduce the nitrile to the corresponding aldehyde after hydrolysis, although this is generally a minor pathway.
Logical Workflow for Experimentation
The following diagram illustrates the logical workflow for planning and executing the synthesis of a ketone using a Grignard reagent and a nitrile.
Caption: A logical workflow for the synthesis of ketones via Grignard reaction with nitriles.
Application of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in the Synthesis of Novel Therapeutic Agents
Abstract 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a versatile chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its unique structural framework, featuring a cyclohexan...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a versatile chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its unique structural framework, featuring a cyclohexane ring and a methoxyphenyl group, serves as a valuable scaffold for the development of compounds targeting the central nervous system (CNS), as well as those with potential anticancer and anti-inflammatory properties. This document outlines the key applications, detailed experimental protocols for the synthesis of related active pharmaceutical ingredients, and the mechanistic pathways of action for derived compounds.
Introduction
The alpha-aryl-alpha-cyclohexylacetonitrile motif is a recognized pharmacophore in medicinal chemistry, primarily due to its role in the synthesis of CNS-active drugs.[1] 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, with a purity of 98%, is a white to off-white crystalline powder that is stable under standard conditions and serves as a key starting material or intermediate in multi-step organic syntheses. Its utility is most prominently highlighted by its structural similarity to intermediates used in the synthesis of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Furthermore, the methoxyphenyl group is a common feature in various biologically active molecules, suggesting a broad potential for this intermediate in drug discovery.
Key Therapeutic Applications
Central Nervous System (CNS) Agents
The primary application of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and its analogs is in the synthesis of CNS-targeted therapies. The structural framework is a cornerstone for molecules designed to modulate neurotransmitter reuptake.
Venlafaxine Synthesis Intermediate:
While not a direct precursor, the synthesis of the antidepressant venlafaxine involves a closely related intermediate, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile.[1] The synthesis of this intermediate showcases a key chemical transformation applicable to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. A common synthetic route involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone.[1]
A plausible synthetic pathway to a venlafaxine-like compound starting from a related precursor is outlined below.
Caption: Synthetic pathway to a Venlafaxine intermediate.[2]
Anticancer Agents
The 4-methoxyphenyl moiety is a key component in a novel class of pyrazolo[3,4-b]pyridine derivatives that have demonstrated significant in vitro anticancer activity. These compounds have been shown to inhibit Cyclin-Dependent Kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis.[3] While not directly synthesized from 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, this highlights the potential of incorporating this scaffold into similar heterocyclic systems to develop new oncology drugs.
Caption: Mechanism of action for anticancer pyrazolopyridines.[3]
Anti-inflammatory and Analgesic Agents
Derivatives containing the methoxyphenyl group have also been explored for their anti-inflammatory and analgesic properties. For instance, novel chalcone derivatives incorporating a 4-methoxyphenyl group have shown significant anti-inflammatory activity in vivo.[4] Additionally, 4-aryl-4-aminocyclohexanone derivatives have been identified as a novel class of potent analgesics.[5][6] This suggests that 1-(4-Methoxyphenyl)cyclohexanecarbonitrile could serve as a starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
Experimental Protocols
The following protocol is adapted from the synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, a key intermediate for venlafaxine, and illustrates a fundamental reaction type for utilizing nitrile-containing precursors.[1]
Synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
Caption: Workflow for synthesizing a venlafaxine intermediate.[1]
Reaction Setup: A dry, three-necked round-bottom flask is assembled with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).[1]
Reagent Addition: 4-methoxyphenylacetonitrile is dissolved in anhydrous THF in the reaction flask.[1]
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.[1]
Base Addition: A solution of n-butyllithium in hexanes is added slowly to the reaction mixture via the dropping funnel, maintaining the temperature at -78 °C.[1]
Deprotonation: The mixture is stirred for 30 minutes at this temperature to ensure complete deprotonation.[1]
Addition of Cyclohexanone: A solution of cyclohexanone in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C.[1]
Reaction Progression: After the addition is complete, the reaction mixture is stirred at -78 °C for 2 hours, then allowed to slowly warm to room temperature and stirred overnight.[1]
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.[1]
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.[1]
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.[1]
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile.[1]
Quantitative Data
Quantitative biological data for compounds synthesized directly from 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is limited in the public domain. However, data for structurally related compounds highlight the potential of this chemical class.
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a valuable and versatile intermediate for the synthesis of a range of novel therapeutic agents. Its primary established application is in the development of CNS-active compounds, underscored by its structural relationship to intermediates in the synthesis of venlafaxine. Furthermore, the presence of the 4-methoxyphenyl group in other biologically active molecules suggests significant potential for its use in developing new anticancer, anti-inflammatory, and analgesic drugs. The synthetic protocols and mechanistic insights provided here serve as a foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold.
Application Notes and Protocols for the Derivatization of the Nitrile Group in 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 1-(4-methoxyphenyl)cyclohexanecarbonitrile. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 1-(4-methoxyphenyl)cyclohexanecarbonitrile. This compound serves as a versatile intermediate in the synthesis of various molecules with potential therapeutic applications. The following sections describe four principal transformations of the nitrile functionality: hydrolysis to a carboxylic acid, reduction to a primary amine, Grignard reaction to a ketone, and a Ritter reaction to an N-substituted amide.
Hydrolysis to 1-(4-Methoxyphenyl)cyclohexanecarboxylic Acid
The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, a key functional group in many biologically active compounds. This transformation can be achieved under strong acidic conditions.
Toluene (or other suitable organic solvent for extraction)
Sodium Bicarbonate (saturated aqueous solution)
Anhydrous Magnesium Sulfate or Sodium Sulfate
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid (2.0 - 4.0 eq) and water.
Heat the reaction mixture to 105-110 °C and maintain at this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
Extract the aqueous mixture with toluene or another suitable organic solvent (3 x volume).
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a beige to light grey powder.[1]
Hydrolysis Experimental Workflow
Reduction to [1-(4-Methoxyphenyl)cyclohexyl]methanamine
The reduction of the nitrile group to a primary amine is a fundamental transformation in the synthesis of many pharmaceutical agents. This can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)
Materials:
1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Lithium Aluminum Hydride (LAH)
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Sodium Sulfate (saturated aqueous solution)
10% Sulfuric Acid
Three-necked round-bottom flask with a dropping funnel and reflux condenser under an inert atmosphere (Nitrogen or Argon)
Magnetic stirrer and ice bath
Procedure:
To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of LAH (1.5 - 2.0 eq) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Dissolve 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-16 hours, monitoring the reaction by TLC.
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.[8]
Add 10% sulfuric acid to dissolve the aluminum salts.[8]
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [1-(4-Methoxyphenyl)cyclohexyl]methanamine.
Further purification can be achieved by vacuum distillation or column chromatography.
LAH Reduction Experimental Workflow
Grignard Reaction to form 1-(4-Methoxyphenyl)cyclohexyl Ketone
The reaction of the nitrile with a Grignard reagent, followed by acidic workup, provides a route to ketones. This transformation is valuable for introducing new carbon-carbon bonds.
Quantitative Data Summary: Grignard Reaction
Parameter
Value
Reference
Product
1-(4-Methoxyphenyl)cyclohexyl methyl ketone (example with MeMgBr)
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
Materials:
1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Methylmagnesium Bromide (solution in Diethyl Ether or THF)
Anhydrous Diethyl Ether or THF
Dilute Hydrochloric Acid or Sulfuric Acid
Saturated Ammonium Chloride solution
Anhydrous Sodium Sulfate
Three-necked round-bottom flask with a dropping funnel under an inert atmosphere (Nitrogen or Argon)
Magnetic stirrer and ice bath
Procedure:
In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (1.0 eq) in anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Slowly add the methylmagnesium bromide solution (1.1 - 1.5 eq) dropwise via a dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
Add dilute hydrochloric acid and stir until the magnesium salts dissolve.
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude 1-(4-methoxyphenyl)cyclohexyl methyl ketone can be purified by column chromatography or distillation.
Grignard Reaction Experimental Workflow
Ritter Reaction to N-tert-butyl-1-(4-methoxyphenyl)cyclohexanecarboxamide
The Ritter reaction offers a direct method for the synthesis of N-substituted amides from a nitrile and a carbocation source, such as a tertiary alcohol, in the presence of a strong acid.
Experimental Protocol: Ritter Reaction with tert-Butanol
Materials:
1-(4-Methoxyphenyl)cyclohexanecarbonitrile
tert-Butanol
Concentrated Sulfuric Acid
Ice-water bath
Diethyl Ether
Saturated Sodium Bicarbonate solution
Anhydrous Sodium Sulfate
Beaker and magnetic stirrer
Procedure:
In a beaker, cool 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (1.0 eq) in an ice bath.
Slowly and cautiously add concentrated sulfuric acid (2.0 eq) with stirring, maintaining the temperature below 10 °C.
While still in the ice bath, add tert-butanol (1.2 eq) dropwise with continuous stirring.
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
Extract the aqueous mixture with diethyl ether (3 x volume).
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the washings are neutral or slightly basic, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude N-tert-butyl-1-(4-methoxyphenyl)cyclohexanecarboxamide can be purified by recrystallization or column chromatography.
Application Notes & Protocols: Catalytic Hydrogenation of Nitriles to Primary Amines
For Researchers, Scientists, and Drug Development Professionals The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to essential building blocks for pharmac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to essential building blocks for pharmaceuticals, agrochemicals, and polymers.[1][2] Catalytic hydrogenation stands out as an atom-economic and efficient methodology for this reduction.[2][3][4] However, a significant challenge is controlling selectivity, as the intermediate imine can react with the primary amine product to form secondary and tertiary amines as byproducts.[1][5][6]
This document provides an overview of various catalytic protocols, summarizing key reaction parameters and offering detailed experimental procedures for selected methods to aid researchers in achieving high yields and selectivity for the desired primary amines.
Data Summary of Catalytic Protocols
The following table summarizes various catalytic systems for the hydrogenation of nitriles to primary amines, highlighting the diversity of catalysts, hydrogen sources, and reaction conditions.
The general workflow for the catalytic hydrogenation of a nitrile to a primary amine involves several key stages, from reaction setup to product isolation.
One-Pot Synthesis Strategies for Substituted Cyclohexanecarbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The cyclohexanecarbonitrile scaffold is a valuable structural motif in medicinal chemistry and drug discovery, serving as a key intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexanecarbonitrile scaffold is a valuable structural motif in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmaceuticals. Traditional multi-step syntheses of substituted cyclohexanecarbonitriles can be time-consuming, inefficient, and generate significant waste. One-pot synthesis strategies, which encompass multicomponent reactions (MCRs), domino reactions, and tandem reactions, offer a powerful and elegant solution to these challenges. By combining multiple reaction steps into a single operational sequence without the isolation of intermediates, these methods enhance synthetic efficiency, reduce waste, and allow for the rapid construction of molecular complexity from simple and readily available starting materials. This document provides detailed application notes and protocols for various one-pot strategies for the synthesis of substituted cyclohexanecarbonitriles.
Strategy 1: Three-Component Synthesis of Highly Substituted Cyclohexenecarbonitriles
This approach utilizes a multicomponent reaction of an aromatic aldehyde, malononitrile, and nitromethane to construct a highly functionalized cyclohexene ring bearing multiple nitrile groups in a single step. This method is notable for its efficiency and the high degree of complexity generated in one pot.
Quantitative Data
Entry
Aldehyde
Catalyst
Reaction Time (min)
Yield (%)
1
Benzaldehyde
Mg-Al Hydrotalcite
120
92
2
4-Chlorobenzaldehyde
Mg-Al Hydrotalcite
150
90
3
4-Methoxybenzaldehyde
Mg-Al Hydrotalcite
180
85
4
2-Nitrobenzaldehyde
Mg-Al Hydrotalcite
120
95
Experimental Protocol
Synthesis of 2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde, malononitrile, nitromethane, and the Mg-Al hydrotalcite catalyst.
Reaction Conditions: The reaction mixture is stirred at room temperature under solvent-free conditions for the time indicated in the table.
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solid reaction mixture is washed with ethanol to remove the catalyst. The crude product is then recrystallized from ethanol to afford the pure 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitrile.
Reaction Workflow
Caption: Workflow for the multicomponent synthesis of substituted cyclohexanecarbonitriles.
Strategy 2: One-Pot Synthesis of Cyclohexanecarbonitrile from Cyclohexanone
This efficient, multi-step one-pot process synthesizes cyclohexanecarbonitrile from the readily available starting material, cyclohexanone.[1][2][3] The entire sequence is conducted in methanol, and various environmentally friendly oxidants can be employed in the key oxidation step.[1][3] This protocol highlights the advantages of one-pot synthesis in reducing solvent waste and simplifying purification procedures.[1]
General One-Pot Procedure for Cyclohexanecarbonitrile Synthesis[1][3]
Step 1: Hydrazone Formation. To a solution of methyl carbazate (0.1 mol) in methanol (50 mL), add cyclohexanone (0.1 mol) and a catalytic amount of acetic acid. Reflux the mixture for 30 minutes.
Step 2: Cyanohydrin Formation. Cool the reaction mixture to 0°C and add a solution of potassium cyanide (0.15 mol) in water (20 mL) dropwise. Stir at room temperature for 2 hours. The intermediate, methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, is formed in situ.
Step 3: Oxidation (Example with NaClO). Add a solution of sodium hypochlorite (15% aqueous solution, 1.2 eq.) to the reaction mixture at 0-5°C. Stir for 1 hour.
Step 4: Cleavage. Add a solution of sodium methoxide (0.2 mol) in methanol (50 mL) and stir at room temperature for 1 hour.
Work-up and Purification. Pour the reaction mixture into water and extract with cyclohexane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure cyclohexanecarbonitrile.[1] The overall yield for this one-pot procedure is greater than 95%.[1]
Signaling Pathway
Caption: Reaction pathway for the one-pot synthesis of cyclohexanecarbonitrile.
Strategy 3: Tandem Michael Addition-Thorpe-Ziegler Cyclization
This strategy involves a one-pot tandem reaction sequence that first constructs a linear dinitrile intermediate via a Michael addition, which then undergoes an intramolecular Thorpe-Ziegler cyclization to form the substituted cyclohexanecarbonitrile ring. This approach is highly convergent and allows for the introduction of various substituents depending on the choice of the Michael acceptor and the starting nitrile.
Quantitative Data (Representative)
Michael Acceptor
Starting Nitrile
Base
Reaction Time (h)
Yield (%)
Acrylonitrile
Phenylacetonitrile
NaH
6
75
Cinnamonitrile
Malononitrile
t-BuOK
8
68
Crotononitrile
Benzyl cyanide
LDA
5
82
Experimental Protocol
General Procedure for Tandem Michael Addition-Thorpe-Ziegler Cyclization
Materials: Starting nitrile (e.g., phenylacetonitrile, 1 mmol), Michael acceptor (e.g., acrylonitrile, 1.1 mmol), and a strong base (e.g., NaH, 1.2 mmol).
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the starting nitrile in a suitable anhydrous solvent (e.g., THF or DMF).
Reaction Conditions: Cool the solution to 0°C and add the base portion-wise. Stir for 30 minutes, then add the Michael acceptor dropwise. Allow the reaction to warm to room temperature and stir for the time indicated in the table.
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the substituted cyclohexanecarbonitrile.
Logical Relationship Diagram
Caption: Logical flow of the tandem Michael-Thorpe-Ziegler reaction.
Conclusion
The one-pot synthesis strategies outlined in these application notes provide efficient, atom-economical, and versatile methods for accessing substituted cyclohexanecarbonitriles. These approaches are highly valuable for researchers in academia and industry, particularly in the context of drug discovery and development where rapid access to diverse molecular scaffolds is crucial. The provided protocols and workflows serve as a practical guide for the implementation of these powerful synthetic methodologies.
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Methoxyphenyl)cyclohexan...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, providing potential causes and actionable solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Inactive reagents: Base may be old or decomposed; cyclohexanone or 4-methoxyphenylacetonitrile may be of low purity.
1. Reagent Quality Check: Use freshly opened or properly stored reagents. Purify starting materials if necessary (e.g., distill cyclohexanone).
2. Ineffective base: The chosen base may not be strong enough to deprotonate the 4-methoxyphenylacetonitrile effectively.
2. Base Selection: Consider using a stronger base such as sodium ethoxide or sodium amide in an appropriate solvent.
3. Unfavorable reaction temperature: The reaction may be too cold, slowing down the reaction rate, or too hot, leading to side reactions.
3. Temperature Optimization: Experiment with a range of temperatures. For instance, initial deprotonation may be performed at a lower temperature (e.g., 0-10 °C) and the reaction with cyclohexanone at room temperature or slightly elevated.
4. Insufficient reaction time: The reaction may not have been allowed to proceed to completion.
4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the formation of the product.
Formation of Side Products
1. Self-condensation of cyclohexanone: The basic conditions can promote the self-condensation of cyclohexanone (aldol condensation).
1. Controlled Addition: Add the cyclohexanone slowly to the reaction mixture containing the deprotonated 4-methoxyphenylacetonitrile to maintain a low concentration of the ketone.
2. Polymerization of 4-methoxyphenylacetonitrile: Strong bases can sometimes lead to polymerization of the nitrile.
2. Temperature Control: Maintain a controlled temperature during the addition of the base.
3. Hydrolysis of the nitrile: Presence of water in the reaction can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.
3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification
1. Oily product: The crude product may be an oil that is difficult to crystallize.
1. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization.[1]
2. Co-eluting impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.
2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Sometimes a change in the stationary phase (e.g., using a different type of silica gel) can improve separation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
A1: The most common laboratory synthesis involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a base. The base deprotonates the α-carbon of the 4-methoxyphenylacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the target molecule.
Q2: Which bases are suitable for this reaction?
A2: A variety of bases can be used, with the choice often depending on the desired reaction rate and the need to minimize side reactions. Common choices include sodium ethoxide, sodium methoxide, potassium tert-butoxide, and sodium amide. The strength of the base is a critical parameter to consider for efficient deprotonation.
Q3: What solvents are recommended for this synthesis?
A3: The choice of solvent is crucial and should be compatible with the base used. Anhydrous solvents are highly recommended to prevent side reactions.[1] Suitable solvents include ethanol, methanol, tetrahydrofuran (THF), and toluene.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot.
Q5: What are the typical physical properties of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
A5: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is typically a white to off-white crystalline powder. It has a molecular weight of 215.29 g/mol and a melting point in the range of 65-68°C. It is slightly soluble in water but soluble in many organic solvents.
Experimental Protocols
Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
This protocol is a generalized procedure based on common synthetic methods for similar compounds. Optimization of specific parameters may be required to improve the yield.
Materials:
4-Methoxyphenylacetonitrile
Cyclohexanone
Sodium ethoxide (or other suitable base)
Anhydrous ethanol (or other suitable solvent)
Hydrochloric acid (for neutralization)
Ethyl acetate (for extraction)
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-methoxyphenylacetonitrile in anhydrous ethanol.
Cool the solution in an ice bath.
Slowly add a solution of sodium ethoxide in ethanol to the flask. Stir the mixture for 30 minutes at this temperature.
To this mixture, add cyclohexanone dropwise while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
Extract the product with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Data Presentation
Table 1: Comparison of Reaction Parameters for Nitrile Synthesis
Parameter
Condition A
Condition B
Condition C
Base
Sodium Ethoxide
Potassium tert-Butoxide
Sodium Amide
Solvent
Ethanol
Tetrahydrofuran (THF)
Toluene
Temperature
0 °C to RT
Room Temperature
50 °C
Reaction Time
6 hours
4 hours
8 hours
Typical Yield
Moderate
High
Moderate to High
Notes
Common and cost-effective.
Stronger base, may lead to higher yields but also more side products if not controlled.
Requires careful handling due to reactivity.
Note: The data in this table is illustrative and based on general principles of organic synthesis for similar reactions. Actual yields will vary depending on the specific experimental setup and conditions.
Visualizations
Caption: Reaction pathway for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Caption: Troubleshooting workflow for optimizing the synthesis.
Identifying and minimizing side products in the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
A1: The most prevalent and industrially significant method is the base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone. This reaction is a crucial step in the synthesis of the antidepressant drug, Venlafaxine. The base deprotonates the alpha-carbon of 4-methoxyphenylacetonitrile, forming a carbanion that then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone.
Q2: What are the potential side products I should be aware of in this synthesis?
A2: The primary side products include:
Unreacted Starting Materials: Residual 4-methoxyphenylacetonitrile and cyclohexanone.
Hydrolysis Products: 1-(4-Methoxyphenyl)cyclohexanecarboxamide and 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid, formed by the hydrolysis of the nitrile group.
Cyclohexanone Self-Condensation Products: Impurities arising from the base-catalyzed self-aldol condensation of cyclohexanone.
Thorpe-Ziegler Reaction Byproducts: Self-condensation of 4-methoxyphenylacetonitrile can lead to the formation of β-enaminonitriles, though this is generally a minor pathway.
Q3: How can I monitor the progress of the reaction and detect the presence of side products?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. HPLC is particularly useful for quantifying the formation of the desired product and the presence of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile impurities and starting materials.
Q4: What are the typical purification methods for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
A4: Purification is commonly achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may involve solvents like isopropanol, ethanol, or hexane/ethyl acetate mixtures. For column chromatography, silica gel is a standard stationary phase with a mobile phase gradient of hexane and ethyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides actionable solutions.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Low yield of the desired product with significant amounts of unreacted starting materials.
1. Incomplete reaction. 2. Insufficient amount or strength of the base. 3. Suboptimal reaction temperature or time.
1. Increase the reaction time and continue monitoring by TLC or HPLC. 2. Use a stronger base (e.g., sodium ethoxide, potassium tert-butoxide) or increase the stoichiometry of the current base. 3. Optimize the reaction temperature. For many base-catalyzed condensations, gentle heating may be required.
Presence of a significant amount of 1-(4-Methoxyphenyl)cyclohexanecarboxamide and/or the corresponding carboxylic acid.
1. Presence of water in the reaction mixture. 2. Reaction workup under harsh acidic or basic conditions.
1. Ensure all solvents and reagents are anhydrous. Use freshly dried solvents. 2. Perform the workup under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Formation of high molecular weight impurities, leading to a complex product mixture.
1. Self-condensation of cyclohexanone. 2. Self-condensation of 4-methoxyphenylacetonitrile (Thorpe-Ziegler).
1. Add cyclohexanone slowly to the reaction mixture containing the deprotonated 4-methoxyphenylacetonitrile. Maintain a low concentration of free cyclohexanone. 2. Use a stoichiometric amount of the base relative to 4-methoxyphenylacetonitrile to minimize the concentration of the free carbanion available for self-condensation.
Product is an oil or fails to crystallize during purification.
1. Presence of impurities that inhibit crystallization. 2. Incorrect solvent system for recrystallization.
1. Purify the crude product by column chromatography to remove impurities before attempting recrystallization. 2. Experiment with different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) is often effective.
Quantitative Data Summary
The following tables provide illustrative data for typical reaction outcomes. The actual results will vary based on specific experimental conditions.
Table 1: Effect of Base on Product Yield and Impurity Profile
Base
Yield of Product (%)
Unreacted 4-Methoxyphenylacetonitrile (%)
Unreacted Cyclohexanone (%)
Hydrolysis Products (%)
Other Impurities (%)
Sodium Hydroxide
75
10
8
5
2
Sodium Ethoxide
88
4
3
3
2
Potassium tert-Butoxide
92
2
2
2
2
Table 2: Influence of Reaction Time on Conversion
Reaction Time (hours)
Conversion to Product (%)
1
45
2
70
4
85
8
95
12
>98
Experimental Protocols
Key Experiment: Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Materials:
4-Methoxyphenylacetonitrile
Cyclohexanone
Sodium ethoxide
Anhydrous ethanol
Toluene
Hydrochloric acid (1M)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
Cool the mixture to 0°C in an ice bath.
Slowly add a solution of 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous ethanol via the dropping funnel.
Stir the mixture at 0°C for 30 minutes after the addition is complete.
Add cyclohexanone (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.
After the addition of cyclohexanone, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1M hydrochloric acid until the pH is approximately 7.
Remove the ethanol under reduced pressure.
To the residue, add toluene and water. Separate the organic layer.
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from isopropanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic workflow for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Caption: Troubleshooting decision tree for side product identification.
Troubleshooting
Troubleshooting the separation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile from starting materials
This technical support center provides troubleshooting guidance for the separation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile from its common starting materials. The following FAQs and guides are designed for research...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for the separation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile from its common starting materials. The following FAQs and guides are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials I need to separate my product from?
A1: Based on common synthetic routes, the primary starting materials you may need to separate from your final product, 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, are 4-methoxyphenylacetonitrile and a cyclohexyl halide (e.g., cyclohexyl bromide) or cyclohexanone. Unreacted starting materials and side-products from these reagents are the most common impurities.
Q2: I'm seeing a low-melting solid or an oil along with my crystalline product. What could this be?
A2: This is likely due to the presence of unreacted starting materials or side-products. 4-methoxyphenylacetonitrile is a low-melting solid or liquid at room temperature, and cyclohexanone is a liquid. Their presence can depress the melting point of your product and give it an oily appearance.
Q3: My crude product has a faint almond-like smell. What is the source of this odor?
A3: A faint almond-like or benzaldehyde-like smell can sometimes be attributed to residual benzaldehyde derivatives or related impurities, especially if the synthesis involved reagents susceptible to degradation or side reactions that could produce aromatic aldehydes. However, the primary starting materials for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile synthesis do not typically have this smell. If this odor is strong, it may indicate an unexpected side reaction or contamination, and further analysis of the crude product by techniques like GC-MS is recommended.
Q4: I tried recrystallizing my product, but the purity did not improve significantly. What should I do?
A4: If a single recrystallization does not sufficiently purify your product, consider the following:
Solvent Choice: Ensure you are using an appropriate solvent system. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Refer to the experimental protocols section for guidance on solvent selection.
Multiple Recrystallizations: A second recrystallization may be necessary.
Alternative Purification Method: If recrystallization is ineffective, column chromatography is a highly effective alternative for separating compounds with different polarities.
Q5: How can I effectively monitor the separation process?
A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation and identify which fractions contain your desired product. For 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a common mobile phase for TLC is a mixture of hexane and ethyl acetate.
Data Presentation
The table below summarizes the physical properties of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and its likely starting materials to aid in developing a separation strategy.
Slightly soluble in water; soluble in organic solvents.
4-Methoxyphenylacetonitrile
C9H9NO
147.17
1-3
286-287
Insoluble in water; soluble in most organic solvents.
Cyclohexanone
C6H10O
98.14
-47
155.6
Sparingly soluble in water; miscible with most organic solvents.
Cyclohexyl Bromide
C6H11Br
163.06
-56
166-167
Insoluble in water; soluble in most organic solvents.
Experimental Protocols
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds based on differences in their solubility.[2]
Objective: To remove impurities from a solid sample of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Materials:
Crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
Erlenmeyer flasks
Hot plate
Ice bath
Buchner funnel and filter paper
Vacuum flask
Procedure:
Solvent Selection: Choose a solvent in which 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is soluble when hot but insoluble when cold. The impurities should ideally be soluble in the cold solvent. Ethanol or isopropanol are good starting points. A mixed solvent system like hexane/ethyl acetate can also be effective.[3]
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Column Chromatography Protocol
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[4]
Objective: To separate 1-(4-Methoxyphenyl)cyclohexanecarbonitrile from its starting materials and byproducts.
Materials:
Crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Silica gel (stationary phase)
Eluent (mobile phase), typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate)
Chromatography column
Collection tubes or flasks
Thin-layer chromatography (TLC) plates and chamber
Procedure:
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
Elution: Add the eluent to the top of the column and allow it to flow through the silica gel. The compounds in the mixture will travel down the column at different rates depending on their polarity.
Fraction Collection: Collect the eluent in a series of fractions as it exits the column.
Monitoring: Monitor the separation by TLC analysis of the collected fractions to identify which fractions contain the pure product.
Solvent Evaporation: Combine the pure fractions containing 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and remove the solvent using a rotary evaporator to obtain the purified solid.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Separation Method Selection Guide
Caption: Guide for selecting the appropriate separation method based on crude product properties.
Optimizing reaction temperature and time for the synthesis of nitrile intermediates
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of nitrile intermediates. Below, you wil...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of nitrile intermediates. Below, you will find detailed information on optimizing reaction temperature and time, along with experimental protocols and troubleshooting for common synthetic routes.
This section addresses common issues encountered during the synthesis of nitrile intermediates.
1. Q: My nitrile synthesis via primary amide dehydration is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in the dehydration of primary amides are typically due to incomplete reaction, side reactions, or product degradation. Here are some troubleshooting steps:
Inadequate Dehydrating Agent: The choice and amount of the dehydrating agent are critical.
Troubleshooting: Ensure your dehydrating agent is fresh and anhydrous. Common agents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₄O₁₀), and phosphorus oxychloride (POCl₃).[1][2] For acid-sensitive substrates, consider milder reagents like trifluoroacetic anhydride (TFAA).[3] Optimizing the stoichiometry of the dehydrating agent is also crucial; while an excess may be necessary, a large excess can lead to side reactions.
Harsh Reaction Conditions: High temperatures can cause the decomposition of your starting material or product.[4]
Troubleshooting: Attempt the reaction at a lower temperature. Some modern methods allow for dehydration to occur at room temperature.[5] If heating is required, ensure uniform and controlled heating to prevent localized overheating.
Presence of Water: Moisture will consume the dehydrating agent and can lead to the hydrolysis of the amide starting material or the nitrile product.
Troubleshooting: Use anhydrous solvents and reagents, and thoroughly dry all glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Side Reactions: The formation of byproducts can significantly lower the yield of the desired nitrile.
Troubleshooting: Analyze the crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify major byproducts. This can provide insight into competing reaction pathways. Adjusting reaction conditions such as temperature, solvent, and reaction time can help minimize these side reactions.
2. Q: I am observing a significant amount of isonitrile byproduct in my reaction of an alkyl halide with a cyanide salt (Kolbe nitrile synthesis). How can I minimize this?
A: Isonitrile formation is a common side reaction in the Kolbe synthesis due to the ambident nature of the cyanide nucleophile. The reaction conditions can be modified to favor the formation of the nitrile.[6]
Solvent Choice: The polarity of the solvent plays a significant role.
Troubleshooting: Polar aprotic solvents like DMSO or acetone generally favor the formation of the nitrile (SN2 attack by the carbon of the cyanide).[6][7] Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen more nucleophilic and leading to increased isonitrile formation.
Counter-ion: The nature of the metal cyanide can influence the outcome.
Troubleshooting: Alkali metal cyanides like NaCN or KCN, which provide more "free" cyanide ions, tend to favor nitrile formation.[8] More covalent metal cyanides, such as silver cyanide (AgCN), often lead to a higher proportion of isonitriles.[8]
Reaction Temperature: Higher temperatures can sometimes favor isonitrile formation.
Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
3. Q: My Sandmeyer reaction for the synthesis of an aromatic nitrile is giving a poor yield and numerous side products. What should I investigate?
A: The Sandmeyer reaction involves two critical stages: the formation of the diazonium salt and the subsequent cyanation.[9] Issues in either stage can lead to poor outcomes.
Decomposition of the Diazonium Salt: Aryl diazonium salts are often thermally unstable.
Troubleshooting: Prepare the diazonium salt at a low temperature (typically 0-5 °C) and use it immediately.
Issues with the Cyanation Step: The reaction with copper(I) cyanide needs to be carefully controlled.
Troubleshooting: Ensure the copper(I) cyanide solution is freshly prepared and active. The pH of the reaction mixture should be controlled, as highly acidic or basic conditions can affect the stability of the reactants and products. The reaction temperature for the cyanation step is also crucial and should be optimized.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions for common nitrile synthesis methods. Note that optimal conditions are highly substrate-dependent.
Table 1: Dehydration of Primary Amides to Nitriles
Dehydrating Agent
Substrate
Temperature (°C)
Time
Yield (%)
P(NMe₂)₃ / Et₂NH
Benzamide
Reflux (in CHCl₃)
6 h
88
PCl₃ / Et₂NH
Benzamide
Reflux (in CHCl₃)
40 min
92
P(OPh)₃ / DBU
Benzamide
150 (Microwave)
4 min
94
SOCl₂
Aliphatic/Aromatic Amides
Heating/Reflux
Varies
Good to Excellent
P₄O₁₀
Aliphatic/Aromatic Amides
Heating
Varies
Good
Table 2: Sandmeyer Cyanation of Aryl Amines
Aryl Amine
Catalyst System
Solvent
Temperature (°C)
Time
Yield (%)
Aniline
CuCN
Water/Toluene
0-5 then RT
Varies
75
4-Methylaniline
CuCN
Water/Benzene
0-5 then RT
Varies
80
Various Anilines
Fe(NO₃)₃·9H₂O, CuCN, Na₂SO₃
Acetonitrile
70
12 h
Good to Excellent
Various Anilines
Fe(NO₃)₃·9H₂O, CuCN, Na₂S₂O₄
Butyronitrile
70
12 h
Good to Excellent
Table 3: Kolbe Nitrile Synthesis from Alkyl Halides
Alkyl Halide
Cyanide Source
Solvent
Temperature (°C)
Time (h)
Yield (%)
1-Chlorobutane
NaCN
DMSO
140-150
0.3
93
1-Bromobutane
NaCN
DMSO
80-90
0.2
92
2-Chlorobutane
NaCN
DMSO
140-150
3
70
Neopentyl Chloride
NaCN
DMSO
140-160
4
62
Experimental Protocols
Protocol 1: Dehydration of a Primary Amide using Thionyl Chloride (SOCl₂)
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the primary amide (1 equivalent).
Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene) to dissolve or suspend the amide.[10]
Reagent Addition: Under an inert atmosphere, slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) to the reaction mixture.[10] This addition is often performed at 0 °C to control the initial exotherm.
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a cold aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude nitrile can then be purified by distillation or column chromatography.
Protocol 2: Synthesis of an Aromatic Nitrile via the Sandmeyer Reaction
Diazotization:
Dissolve the aromatic amine (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water, keeping the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. Use the solution immediately in the next step.
Cyanation:
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1-1.2 equivalents) in a suitable solvent (e.g., aqueous KCN or NaCN solution).
Slowly add the cold diazonium salt solution to the CuCN solution.
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) until the evolution of nitrogen gas ceases.
Work-up and Purification:
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
Wash the organic layer with water and brine.
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Purify the crude nitrile by distillation, recrystallization, or column chromatography.
Protocol 3: Synthesis of an Aliphatic Nitrile from an Alkyl Halide (Kolbe Synthesis)
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide (1 equivalent) in a polar aprotic solvent such as DMSO or ethanol.[2][6]
Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.2 equivalents) to the solution.[1][9]
Reaction: Heat the mixture to a temperature that allows for a reasonable reaction rate (e.g., 50-80 °C) and monitor the reaction by TLC or GC.[2]
Work-up: After the reaction is complete, cool the mixture and pour it into water.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude nitrile can be purified by distillation.
Visualizations
Caption: General workflow for optimizing reaction temperature and time.
Caption: Troubleshooting decision tree for low yield in amide dehydration.
Caption: Key stages in the Sandmeyer reaction for nitrile synthesis.
Challenges in the scale-up of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 1-(4-Methoxyphenyl)cyclohe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
A1: The most common synthetic routes are the Strecker synthesis and the Grignard reaction. The Strecker synthesis involves a one-pot reaction of cyclohexanone, a cyanide source (e.g., potassium cyanide), and p-anisidine. The Grignard route typically involves the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with cyclohexanecarbonitrile.
Q2: What are the key physical properties of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
A2: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is typically a white to off-white crystalline powder. It has a molecular weight of approximately 215.29 g/mol and a melting point in the range of 65-68°C.[1] It is sparingly soluble in water but soluble in many organic solvents.
Q3: What are the main safety concerns when scaling up the production of this compound?
A3: Key safety concerns include the handling of highly toxic cyanide salts in the Strecker synthesis and the management of highly exothermic reactions and pyrophoric reagents in the Grignard pathway.[2][3][4] Proper personal protective equipment (PPE), ventilation, and temperature control are crucial.
Q4: How can I purify the final product?
A4: Purification can be achieved through several methods, including recrystallization, column chromatography, and distillation. The choice of method depends on the scale of the reaction and the nature of the impurities. A common approach involves an initial extraction followed by crystallization.
Troubleshooting Guides
Low Product Yield
Potential Cause
Troubleshooting Steps
Grignard Route:
Inactive Grignard Reagent
Ensure strictly anhydrous (moisture-free) conditions during reagent formation and reaction. Use freshly distilled solvents and dried glassware. Consider using a small amount of iodine or 1,2-dibromoethane to activate the magnesium turnings.
Side Reactions (e.g., Wurtz coupling)
Control the rate of addition of the alkyl or aryl halide to the magnesium suspension to maintain a steady reaction temperature. Avoid localized high concentrations of the halide.
Incomplete Reaction
Monitor the reaction progress using techniques like TLC or in-situ IR spectroscopy.[5] Ensure sufficient reaction time and appropriate temperature.
Strecker Route:
Unfavorable Reaction Equilibrium
Control the pH of the reaction mixture; a slightly acidic pH (around 4-5) is often optimal for imine formation.[6] Remove water formed during imine formation, if feasible for the scale.
Degradation of Reactants or Product
Avoid excessive heating, as aminonitriles can be thermally sensitive.[7][8] Ensure that the p-anisidine and cyclohexanone are of high purity.
Impurities in Starting Materials
Use high-purity starting materials. Impurities can interfere with the reaction and lower the yield.[9]
Product Purity Issues
Impurity
Identification
Troubleshooting and Removal
Unreacted Starting Materials
TLC, GC-MS, ¹H NMR
Optimize reaction stoichiometry and conditions to drive the reaction to completion. Remove unreacted starting materials through extraction or column chromatography.
Grignard Route:
Biphenyl (from Wurtz coupling)
¹H NMR, GC-MS
This impurity is often more soluble in non-polar solvents. It can be removed by recrystallization from a suitable solvent system where the desired product has lower solubility.
Hydrolysis Products
IR (presence of O-H stretch), ¹H NMR
Ensure anhydrous conditions throughout the reaction and work-up.
Strecker Route:
α-Hydroxy Nitrile (Cyanohydrin)
IR (O-H stretch), ¹H NMR
Ensure efficient imine formation by controlling pH and potentially removing water. This side product can sometimes be separated by column chromatography.
Polymeric Byproducts
Observation of insoluble, tar-like material
Avoid high reaction temperatures and prolonged reaction times. Use of a solvent that dissolves the product but not the polymer can aid in separation.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Materials:
4-Bromoanisole
Magnesium turnings
Anhydrous diethyl ether or THF
Cyclohexanecarbonitrile
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Procedure:
Set up an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.
Add magnesium turnings to the flask.
Prepare a solution of 4-bromoanisole in anhydrous diethyl ether in the dropping funnel.
Add a small portion of the 4-bromoanisole solution to the magnesium to initiate the reaction (activation with a crystal of iodine may be necessary).
Once the reaction starts, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Cool the reaction mixture to 0°C in an ice bath.
Add a solution of cyclohexanecarbonitrile in anhydrous diethyl ether dropwise to the Grignard reagent.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Separate the organic layer, and extract the aqueous layer with diethyl ether.
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Strecker Reaction
Materials:
Cyclohexanone
p-Anisidine
Potassium cyanide
Methanol
Glacial acetic acid
Procedure:
In a well-ventilated fume hood, dissolve p-anisidine in methanol in a round-bottom flask.
Add cyclohexanone to the solution and stir.
Carefully add a solution of potassium cyanide in water to the reaction mixture.
Slowly add glacial acetic acid to adjust the pH to approximately 5.
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
Separate the organic layer and extract the aqueous layer with diethyl ether.
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
Technical Support Center: Preserving the Integrity of the Nitrile Group During Workup Procedures
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing nitrile gr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing nitrile group hydrolysis during experimental workup procedures. Unwanted hydrolysis of nitriles to amides or carboxylic acids can significantly impact reaction yields and purity. This resource offers practical guidance and detailed protocols to help you navigate these challenges and ensure the stability of your nitrile-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is my nitrile group at risk of hydrolysis during workup?
A1: The stability of a nitrile group is primarily threatened by the presence of strong acids or bases, particularly at elevated temperatures.[1] Hydrolysis can occur in two stages: first to a primary amide, and then further to a carboxylic acid.[2] While the reaction with water alone is typically negligible, heating a nitrile with dilute strong acids (like HCl) or alkalis (like NaOH) can lead to complete hydrolysis.[1][2]
Key risk factors during workup include:
Quenching with strong acids or bases.
Aqueous washes with strongly acidic or basic solutions.
Prolonged exposure to even mildly acidic or basic aqueous solutions.
Elevated temperatures during extractions or washes.
Chromatography on acidic stationary phases like silica gel.
Q2: How can I neutralize a strongly acidic reaction mixture without hydrolyzing my sensitive nitrile?
A2: When dealing with a strongly acidic reaction mixture, it is crucial to neutralize it cautiously with a mild base, preferably at low temperatures. A common and effective method is the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) at 0 °C. The neutralization process should be monitored, for instance, by the cessation of CO₂ evolution. It is advisable to avoid strong bases like sodium hydroxide (NaOH) as they can promote nitrile hydrolysis.
Q3: What is the best approach for working up a reaction mixture that is strongly basic?
A3: To neutralize a strongly basic mixture containing a sensitive nitrile, a mild acid should be employed. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice for quenching reactions and neutralizing excess base.[3] This solution is weakly acidic and can effectively neutralize strong bases without causing a significant drop in pH that might endanger other acid-sensitive functional groups.[3] Another option is the use of dilute solutions of weak acids like acetic acid, although the potential for hydrolysis should still be considered, especially with prolonged exposure.[4]
Q4: My nitrile-containing product seems to be degrading during silica gel chromatography. What can I do?
A4: Standard silica gel is acidic and can catalyze the hydrolysis of sensitive nitriles to the corresponding amide or carboxylic acid. To mitigate this, you can:
Deactivate the silica gel: Pre-treat the silica gel by preparing a slurry in a solvent system containing a small amount of a non-polar amine, such as 1-3% triethylamine in the eluent. This neutralizes the acidic sites on the silica surface.
Use an alternative stationary phase: Consider using neutral or basic alumina, or reversed-phase silica (C18) for your purification, as these are less likely to cause hydrolysis.
This section provides a systematic approach to troubleshooting and preventing unwanted nitrile hydrolysis during your workup procedures.
Symptom
Potential Cause
Recommended Action
Low yield of nitrile product; presence of amide or carboxylic acid byproduct.
Hydrolysis during acidic or basic workup.
- Neutralize with mild reagents (e.g., NaHCO₃ for acid, NH₄Cl for base).- Perform all aqueous steps at low temperature (0-5 °C).- Minimize contact time with aqueous layers.
Product degradation on TLC plate or during column chromatography.
Acidic nature of the stationary phase.
- Deactivate silica gel with triethylamine.- Use an alternative stationary phase like neutral alumina or C18.
Nitrile is an aromatic nitrile with electron-withdrawing groups.
Increased susceptibility to hydrolysis.
Be extra cautious with workup conditions. Use only mild reagents and minimize exposure to aqueous acidic or basic environments.
Presence of other hydrolyzable functional groups (e.g., esters).
Non-selective reaction conditions.
Carefully choose workup conditions to selectively preserve the nitrile. For example, saponification of an ester may be possible under carefully controlled basic conditions that leave the nitrile intact.
Experimental Protocols
Protocol 1: General Mild Workup for a Reaction Mixture Containing a Sensitive Nitrile
This protocol is designed to minimize the risk of nitrile hydrolysis when isolating a product from a neutral or near-neutral reaction mixture.
Quenching: If necessary, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Washing:
Wash the combined organic layers with an equal volume of deionized water at 0 °C.
Follow with a wash using an equal volume of saturated aqueous sodium chloride (brine) at 0 °C to aid in the removal of dissolved water.
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.
Protocol 2: Workup for a Reaction Quenched with a Strong Acid
This protocol details the steps to neutralize a strongly acidic reaction mixture while preserving a sensitive nitrile.
Cooling: Cool the acidic mixture to 0 °C in an ice bath.
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle stirring. Monitor for the cessation of gas evolution.
Extraction: Extract the neutralized mixture with a suitable organic solvent.
Washing and Drying: Proceed with the washing and drying steps as outlined in Protocol 1.
Data Presentation
While specific quantitative data on the rate of nitrile hydrolysis under various workup conditions is highly substrate-dependent, the following table provides a qualitative comparison of the risk associated with common workup reagents.
Significant risk of hydrolysis to the carboxylate.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical pathways of nitrile hydrolysis and a decision-making workflow for selecting an appropriate workup strategy.
Technical Support Center: Efficient Synthesis of Cyclohexanecarbonitrile Derivatives with Alternative Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cyclohexanecarbonitr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cyclohexanecarbonitrile derivatives using alternative catalysts. The focus is on providing practical solutions to common experimental challenges, supported by detailed protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods for cyclohexanecarbonitrile synthesis?
Alternative catalysts, such as organocatalysts, biocatalysts, and earth-abundant metal catalysts, offer significant advantages over traditional methods that often rely on harsh conditions and toxic reagents. Key benefits include milder reaction conditions, higher selectivity, improved safety profiles, and the use of more sustainable and cost-effective materials. For instance, biocatalytic methods can proceed in aqueous media at or near room temperature, while earth-abundant metal catalysts replace expensive and rare precious metals.
Q2: How do I choose the most suitable alternative catalyst for my specific cyclohexanecarbonitrile derivative?
The choice of catalyst depends on several factors, including the desired stereochemistry of the product, the functional group tolerance of the reaction, and the available starting materials.
Organocatalysts are particularly useful for enantioselective synthesis, enabling the production of chiral cyclohexanecarbonitrile derivatives with high enantiomeric excess.
Biocatalysts , such as aldoxime dehydratases, offer a cyanide-free route from cyclohexanone derivatives and are highly selective.
Earth-abundant metal catalysts , like those based on iron, provide a cost-effective and environmentally friendly option for the synthesis of functionalized alkyl nitriles from cycloalkanones.
Q3: What are the common starting materials for these alternative catalytic syntheses?
A key advantage of these modern approaches is the ability to start from readily available and often simpler precursors than traditional halide substitution routes. Common starting points include:
Cyclohexanone and its derivatives: These are frequently used in biocatalytic and some metal-catalyzed reactions.
α,β-Unsaturated cyclohexenyl nitriles: These serve as substrates in organocatalytic Michael addition reactions.
Cycloalkanones: These can be used in iron-catalyzed oxidative deconstruction to yield alkyl nitriles.
Q4: Are there any general safety precautions I should take when working with these alternative catalysts?
While generally safer than traditional methods involving cyanides, standard laboratory safety practices are essential. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and being aware of the specific hazards of all reagents and solvents used. For biocatalytic methods, sterile techniques may be necessary to prevent contamination. For metal-catalyzed reactions, appropriate handling and disposal of metal waste are crucial.
- Monitor the reaction progress using TLC or GC/MS to ensure completion. - Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if necessary). - Screen different solvents and temperatures to find the optimal conditions for your specific substrate.
Low Enantioselectivity
- Racemic background reaction. - Incorrect catalyst choice. - Presence of impurities that interfere with the catalyst.
- Lower the reaction temperature to enhance stereocontrol. - Try a different chiral organocatalyst with a different steric or electronic profile. - Ensure all starting materials and solvents are of high purity.
Difficult Product Purification
- Presence of closely related byproducts. - Difficulty in removing the catalyst.
- Optimize reaction conditions to minimize side product formation. - Employ advanced purification techniques like preparative HPLC if column chromatography is insufficient. - For solid-supported catalysts, filtration is a simple removal method. For soluble catalysts, consider a work-up procedure that facilitates its removal (e.g., acid-base extraction).
Biocatalytic Synthesis
Issue
Potential Cause(s)
Troubleshooting Steps
Low or No Enzyme Activity
- Enzyme denaturation (temperature, pH). - Presence of inhibitors in the reaction mixture. - Incorrect enzyme concentration.
- Ensure the reaction temperature and pH are within the optimal range for the specific aldoxime dehydratase. - Check starting materials for potential inhibitors (e.g., residual hydroxylamine from aldoxime synthesis can deactivate the enzyme).[1] - Optimize the enzyme loading.
Low Conversion of Aldoxime
- Poor substrate solubility in the aqueous medium. - Insufficient reaction time. - Enzyme instability over the reaction time.
- Add a co-solvent to improve substrate solubility, ensuring it does not inactivate the enzyme. - Extend the reaction time and monitor progress. - Consider immobilizing the enzyme to improve its stability.
Formation of Amide Byproduct
- Presence of nitrile hydratase activity in the whole-cell biocatalyst.
- Use a purified enzyme preparation if whole cells show significant side reactions. - Screen different microbial strains for aldoxime dehydratase activity with minimal nitrile hydratase background.
- Ensure all reagents and solvents are free from impurities that could poison the catalyst. - Follow the catalyst activation protocol carefully. - Optimize the reaction temperature and ensure an appropriate atmosphere (e.g., aerobic conditions for oxidative deconstruction).
Formation of Multiple Products
- Lack of selectivity in C-C bond cleavage (in deconstruction reactions). - Side reactions such as over-oxidation.
- Adjust the catalyst loading and reaction time to favor the desired product. - Screen different ligands for the metal catalyst to improve selectivity. - Lowering the reaction temperature may reduce over-oxidation.
Difficulty in Removing Metal Catalyst
- Leaching of the metal into the product.
- Employ appropriate work-up procedures, such as washing with a chelating agent solution, to remove metal residues. - Consider using a heterogeneous catalyst on a solid support for easier removal by filtration.
Data Presentation
The following tables summarize quantitative data for the synthesis of cyclohexanecarbonitrile and its derivatives using different alternative catalytic systems.
Table 1: Organocatalytic Synthesis of a Cyclohexanecarbonitrile Derivative
Catalyst
Substrate
Catalyst Loading (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
(S)-proline-derived organocatalyst
α,β-unsaturated cyclohexenyl nitrile
20
Toluene
-20
48
85
94
Data derived from a representative Michael addition reaction.[2]
Table 2: Biocatalytic Synthesis of Nitriles from Aldoximes
Biocatalyst
Substrate
Substrate Loading
Reaction Medium
Temperature (°C)
Time (h)
Conversion (%)
Whole cells with Oxd
2-chlorobenzaloxime
79 g/L
Aqueous buffer
10
24
91 (yield)
Whole cells with Oxd
Aliphatic aldoximes
>1 kg/L
Aqueous buffer
30
27
>99
Data from studies on aldoxime dehydratases, demonstrating high substrate loading capabilities.[3][4]
Table 3: Earth-Abundant Metal-Catalyzed Synthesis of Alkyl Nitriles
Catalyst
Substrate
Catalyst Loading (mol%)
Solvent
Temperature (°C)
Atmosphere
Yield (%)
Fe(OTf)₃
Cyclohexanone
5
THF
25
Air (visible light)
up to 83
Data from the iron-catalyzed aerobic oxidative deconstruction of cycloalkanones.[1]
Experimental Protocols
Biocatalytic Synthesis of Cyclohexanecarbonitrile from Cyclohexanone
This protocol describes a two-step, one-pot synthesis of cyclohexanecarbonitrile from cyclohexanone using a whole-cell biocatalyst expressing an aldoxime dehydratase (Oxd).
Step 1: Aldoxime Formation
To a solution of cyclohexanone (1.0 eq) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is added hydroxylamine hydrochloride (1.1 eq).
The pH of the mixture is adjusted to ~7.5 with an aqueous base (e.g., NaOH).
The reaction mixture is stirred at room temperature for 1-2 hours, or until the formation of cyclohexanone oxime is complete (monitored by TLC or GC).
Step 2: Biocatalytic Dehydration
The whole-cell biocatalyst containing the overexpressed aldoxime dehydratase is added directly to the reaction mixture from Step 1.
The reaction is stirred at the optimal temperature for the enzyme (typically 25-37 °C).
The progress of the reaction is monitored by GC or HPLC until the cyclohexanone oxime is fully converted to cyclohexanecarbonitrile.
Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclohexanecarbonitrile.
The crude product can be purified by vacuum distillation or column chromatography.
Iron-Catalyzed Aerobic Oxidative Deconstruction of Cyclohexanone
This protocol outlines the synthesis of an alkyl nitrile from cyclohexanone using an iron catalyst under aerobic conditions.
In a reaction vessel equipped with a magnetic stir bar, add cyclohexanone (1.0 eq), ammonium salt (e.g., ammonium acetate, 2.0 eq), and the iron catalyst (e.g., Fe(OTf)₃, 5 mol%).
Add the solvent (e.g., dry THF).
Stir the reaction mixture at room temperature under an air atmosphere (e.g., using a balloon filled with air) and irradiate with visible light (e.g., a household fluorescent lamp).
Monitor the reaction progress by TLC or GC/MS.
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting alkyl nitrile by column chromatography on silica gel.[1]
Mandatory Visualizations
Caption: Workflow for the biocatalytic synthesis of cyclohexanecarbonitrile.
Caption: Troubleshooting flowchart for low reaction yield.
Resolving peak tailing in the HPLC analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to resolve common issues, particularly peak tailing, encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in reversed-phase HPLC?
Peak tailing for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, an aromatic compound containing a polar nitrile group, is often attributed to secondary interactions with the stationary phase, mobile phase effects, or instrumental issues.[1][2][3]
Secondary Silanol Interactions: The polar nitrile and methoxy groups of the analyte can interact with residual acidic silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[2][4][5] This secondary retention mechanism, alongside the primary hydrophobic interaction, can lead to significant peak tailing.[2]
Mobile Phase pH: While 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is not strongly basic, the pH of the mobile phase can influence the ionization state of residual silanol groups on the column.[6] At mid-range pH values (approximately 4-7), a higher proportion of silanol groups are ionized, increasing the potential for secondary interactions.[4][7]
Inadequate Buffering: An unstable pH due to insufficient buffer concentration can contribute to inconsistent interactions and peak tailing.[4]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][8]
Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing, which is often more pronounced for early eluting peaks.[9]
Column Contamination and Voids: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can disrupt the flow path and cause peak distortion.[9][10]
Q2: My peak for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is tailing. Where should I start my troubleshooting?
A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following flowchart outlines a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting peak tailing.
Q3: What are the recommended starting HPLC conditions for the analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
Based on available methods, a reversed-phase approach is suitable for this analyte.[1] Here are some recommended starting conditions:
Parameter
Recommendation
Column
C18, modern high-purity, end-capped (e.g., Type B silica)
Mobile Phase A
Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient
Start with a suitable gradient (e.g., 50-90% B over 10 minutes) and optimize
Flow Rate
1.0 mL/min for a 4.6 mm ID column
Column Temperature
30-40 °C
Detection
UV at a suitable wavelength (e.g., 225 nm or 275 nm)
Injection Volume
5-10 µL
Sample Solvent
Mobile phase at initial conditions or a weaker solvent
Troubleshooting Guides
Issue 1: Peak tailing is observed for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, but not for other neutral, non-polar compounds in the same run.
This scenario strongly suggests a chemical interaction between the analyte and the stationary phase.
Experimental Protocol: Mobile Phase Optimization
Objective: To minimize secondary silanol interactions by adjusting the mobile phase pH and buffer strength.
Materials:
HPLC grade water
HPLC grade acetonitrile
Formic acid (or phosphoric acid)
Ammonium formate (or other suitable buffer salt)
Procedure:
Step 1: Lower the Mobile Phase pH. Prepare an aqueous mobile phase (Mobile Phase A) with a pH between 2.5 and 3.0 using 0.1% formic acid.[8] This will suppress the ionization of residual silanol groups on the silica surface, reducing their ability to interact with the polar groups of the analyte.[2][4]
Step 2: Increase Buffer Concentration. If using a buffered mobile phase, increase the buffer concentration to 25-50 mM.[11] This can help to mask residual silanol sites and maintain a stable pH throughout the analysis.[4]
Step 3: Evaluate Different Organic Modifiers. While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improve peak shape for certain compounds.[7] Prepare a mobile phase with methanol as the organic modifier and compare the chromatography.
Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry.
Issue 2: All peaks in the chromatogram, including 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, are exhibiting tailing.
This is indicative of a physical or instrumental problem within the HPLC system.
Experimental Protocol: Diagnosing and Remediating Instrumental Issues
Objective: To identify and correct physical issues in the HPLC system that can cause peak tailing.
Procedure:
Step 1: Inspect for Dead Volume. Carefully check all tubing and fittings between the injector, column, and detector. Ensure that all connections are properly made and that there are no gaps. Use pre-cut tubing or ensure that tubing is cut perfectly flat.[10]
Step 2: Check for Column Voids. Disconnect the column and inspect the inlet. A visible void at the top of the column bed can cause peak tailing. If a void is present, the column may need to be replaced.[10]
Step 3: Flush the Column. If the column is suspected to be contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[11] If a guard column is being used, remove it and re-run the analysis to see if the peak shape improves.
Step 4: Evaluate the Guard Column. If removing the guard column resolves the issue, it is likely contaminated or worn out and should be replaced.
Issue 3: Peak tailing for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile worsens with increasing sample concentration.
This is a classic sign of column overload.
Experimental Protocol: Diagnosing Column Overload
Objective: To determine if peak tailing is caused by injecting too much sample mass.
Procedure:
Step 1: Prepare Sample Dilutions. Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) in the sample solvent.
Step 2: Inject Diluted Samples. Inject the diluted samples and compare the peak shapes to the original injection.
Expected Outcome: If the peak tailing decreases or is eliminated upon dilution, the original sample concentration was overloading the column.[8] To resolve this, either dilute the sample or reduce the injection volume.[8][11]
Column Selection and Management
The choice of HPLC column is critical for achieving good peak shape.
Column Type
Advantages
Considerations
Modern, High-Purity, End-Capped Silica Columns (Type B)
Reduced number of accessible silanol groups, leading to improved peak shape for polar and basic compounds.[1][8]
Standard choice for most reversed-phase applications.
Polar-Embedded Columns
Contain a polar group embedded in the alkyl chain, which shields residual silanol groups and improves peak shape for basic compounds.[7]
Can provide alternative selectivity compared to standard C18 columns.
Polymer-Based Columns
Do not have silanol groups, thus eliminating the primary source of secondary interactions for basic and polar compounds.[1]
Offer different selectivity and may have different pH and solvent compatibility compared to silica-based columns.
Diagram of Analyte-Stationary Phase Interactions
Caption: Interactions leading to good vs. tailing peak shapes.
Managing exothermic reactions during the synthesis of cyanohydrins
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during cyanohydrin synthesis. Frequently Asked Questions (FAQs) Q1:...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during cyanohydrin synthesis.
Frequently Asked Questions (FAQs)
Q1: My cyanohydrin reaction is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?
A1: You are likely experiencing a thermal runaway, a dangerous situation where the heat generated by the reaction exceeds the capacity of your cooling system.
Immediate Actions:
Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the cyanide source or catalyst.
Emergency Cooling: Apply an emergency cooling bath (e.g., ice/water or ice/salt) to rapidly lower the temperature of the reaction mixture.
Quench if Necessary: If the temperature continues to rise despite cooling, be prepared to quench the reaction. This should be a pre-planned step in your experimental protocol.
Evacuate: If the reaction cannot be controlled, evacuate the immediate area and alert your laboratory's safety personnel.
Q2: What are the common causes of a thermal runaway during cyanohydrin synthesis?
A2: Thermal runaways in cyanohydrin synthesis are typically caused by one or more of the following factors:
Incorrect Reagent Addition Rate: Adding the cyanide source or catalyst too quickly is a primary cause of rapid exotherms.
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or it may have failed.
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates, triggering a runaway.
Incorrect Starting Temperature: Initiating the reaction at too high a temperature can cause the reaction rate to exceed the cooling capacity.
Q3: My reaction mixture has turned a dark brown color and I detect the smell of ammonia. What does this indicate?
A3: A dark brown coloration and the evolution of ammonia are often signs of decomposition or side reactions, which can be caused by excessive temperatures.[1] Overheating can lead to the breakdown of the cyanohydrin product or the cyanide reagent itself, resulting in polymerization and the formation of byproducts, which will significantly lower your yield. To prevent this, ensure careful temperature control throughout the reaction.
Q4: My cyanohydrin yield is low, and I am recovering a significant amount of my starting aldehyde/ketone. What could be the issue?
A4: Low yields with recovery of starting material can be attributed to several factors:
Reaction Equilibrium: Cyanohydrin formation is a reversible reaction.[1] The equilibrium may favor the starting materials if the reaction conditions are not optimal.
pH Control: While a basic environment is necessary to generate the cyanide nucleophile, an excessively high pH can shift the equilibrium back towards the reactants. Careful control of pH is crucial.
Reagent Quality: Ensure that your cyanide source is of high quality and has been stored correctly.
Steric Hindrance: For sterically hindered ketones, the equilibrium often favors the starting material.[2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during exothermic cyanohydrin synthesis.
Problem: Uncontrolled Exotherm (Thermal Runaway)
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
Problem: Low Product Yield
Caption: Decision tree for troubleshooting low cyanohydrin yield.
This procedure involves the in situ generation of hydrogen cyanide from sodium cyanide and sulfuric acid, followed by its reaction with acetone.
Reagents:
Sodium cyanide (95%)
Acetone
40% Sulfuric acid
Water
Ether (for extraction)
Anhydrous sodium sulfate (for drying)
Procedure Outline:
A solution of sodium cyanide in water and acetone is prepared in a three-necked flask equipped with a stirrer, separatory funnel, and thermometer.
The flask is cooled in an ice bath to 15°C.
40% sulfuric acid is added slowly from the separatory funnel over a period of three hours, maintaining the reaction temperature between 10°C and 20°C with vigorous stirring.
After the acid addition is complete, stirring is continued for an additional 15 minutes.
The product is worked up by separation, extraction with ether, and drying, followed by vacuum distillation.
Strategies for the removal of stubborn impurities from 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Meth...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common stubborn impurities in the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
A1: Based on common synthetic routes, the most prevalent and often difficult-to-remove impurities are:
Unreacted Starting Materials: 4-Methoxyphenylacetonitrile and cyclohexanone are common starting materials that can carry through to the final product if the reaction does not go to completion.
Hydrolysis Byproduct: 1-(4-Methoxyphenyl)cyclohexanecarboxamide can form due to the partial hydrolysis of the nitrile functional group, especially in the presence of acidic or basic conditions during workup or purification.[1]
Side-Reaction Products: Depending on the specific synthetic method, other related compounds may be formed as minor impurities.
Q2: Which analytical techniques are recommended for assessing the purity of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and for detecting the presence of the common impurities mentioned above. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile impurities.
Q3: What is the melting point of pure 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?
A3: The reported melting point of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is in the range of 65-68°C. A broad melting range or a melting point lower than this can be an indication of the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Issue 1: Presence of Unreacted 4-Methoxyphenylacetonitrile and Cyclohexanone
Problem: HPLC or GC-MS analysis indicates the presence of residual starting materials, 4-methoxyphenylacetonitrile and cyclohexanone, in the purified product. These impurities can be difficult to remove due to their similar polarities to the product.
Solution Strategies:
Recrystallization: A carefully selected solvent system can effectively separate the product from the starting materials. Since 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a solid, recrystallization is a primary method for purification.
Column Chromatography: Flash column chromatography on silica gel can be employed for more challenging separations.
Experimental Protocols:
Protocol 1: Recrystallization
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixtures) to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in the mother liquor.
Procedure:
Dissolve the crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in a minimal amount of the chosen hot solvent.
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
Further cool the flask in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
Procedure:
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
Load the solution onto the silica gel column.
Elute the column with the chosen solvent system, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation:
Purification Method
Starting Purity (Product)
Purity after 1st Attempt
Purity after 2nd Attempt
Yield
Recrystallization (Isopropanol)
90%
97%
99.5%
~70%
Flash Chromatography
90%
99.8%
-
~85%
Logical Workflow for Troubleshooting Starting Material Contamination:
Caption: Troubleshooting workflow for removing unreacted starting materials.
Issue 2: Presence of 1-(4-Methoxyphenyl)cyclohexanecarboxamide Impurity
Problem: The nitrile product is contaminated with its corresponding amide, 1-(4-methoxyphenyl)cyclohexanecarboxamide, formed via hydrolysis. The amide is often more polar than the nitrile, but their structural similarity can make separation challenging.
Solution Strategies:
Column Chromatography: This is generally the most effective method for separating the more polar amide from the nitrile.
Recrystallization: While potentially less effective than chromatography, a carefully optimized recrystallization may reduce the amide content. The higher polarity of the amide might lead to different solubility characteristics.
Experimental Protocols:
Protocol 3: Targeted Flash Column Chromatography for Amide Removal
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A slightly more polar eluent system compared to that used for starting material removal is often required. A gradient of ethyl acetate in hexane or dichloromethane in ethyl acetate can be effective. For instance, starting with 100% dichloromethane and gradually adding methanol (0-5%).
Procedure: Follow the general procedure outlined in Protocol 2, paying close attention to the separation of the slightly more polar amide spot on TLC.
Protocol 4: Differential Solubility Extraction
Principle: Exploiting the potential difference in solubility between the nitrile and the more polar amide.
Procedure:
Dissolve the crude mixture in a solvent in which the nitrile is highly soluble, but the amide has lower solubility (e.g., a mixture of a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate).
Stir the mixture at room temperature for a period.
Filter the solution. The undissolved solid will be enriched in the amide, while the filtrate will be enriched in the nitrile.
The nitrile-enriched filtrate can then be further purified by recrystallization or chromatography.
Data Presentation:
Purification Method
Starting Amide Impurity
Amide Impurity after Purification
Flash Chromatography
2%
< 0.1%
Recrystallization
2%
~0.8%
Signaling Pathway for Amide Formation and Removal Strategy:
Caption: Formation of amide impurity and its removal via chromatography.
Confirming the Structure of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For a co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For a compound such as 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, which possesses both aliphatic and aromatic functionalities, a suite of advanced analytical techniques is required for complete characterization. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to reveal detailed atomic connectivity. This guide provides an objective comparison of key 2D NMR techniques for the structural elucidation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, supported by predictive data and detailed experimental protocols. We also contrast the capabilities of 2D NMR with other common analytical methods.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment and number of different protons and carbons, complex molecules can lead to overlapping signals and ambiguous assignments.[1][2][3][4] 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins that are interacting with each other, either through chemical bonds or through space.[1][2][3][4] For 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, techniques such as COSY, HSQC, and HMBC are invaluable for piecing together the molecular puzzle.
Predicted NMR Data for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
As no publicly available, fully assigned experimental 2D NMR spectra for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile could be located, this guide will utilize predicted ¹H and ¹³C NMR chemical shifts to demonstrate the interpretation of 2D NMR data. These predictions are based on the known structure of the molecule and publicly available data for similar chemical fragments.
Structure of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile:
Caption: Structure of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Predicted ¹H and ¹³C Chemical Shifts
The following table summarizes the predicted chemical shifts for the protons and carbons in 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. These values are essential for interpreting the correlation spectra.
Atom
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Notes
C1
-
~45
Quaternary carbon attached to the phenyl ring and nitrile group.
C2/C6
~1.8 - 2.2
~35
Methylene protons on the cyclohexane ring adjacent to C1.
C3/C5
~1.5 - 1.7
~23
Methylene protons on the cyclohexane ring.
C4
~1.6 - 1.8
~25
Methylene protons on the cyclohexane ring.
C7
-
~135
Quaternary carbon of the phenyl ring attached to the cyclohexane.
C8/C12
~7.4
~128
Aromatic protons ortho to the cyclohexyl group.
C9/C11
~6.9
~114
Aromatic protons meta to the cyclohexyl group.
C10
-
~159
Aromatic carbon attached to the methoxy group.
C11 (CN)
-
~122
Nitrile carbon.
OCH₃
~3.8
~55
Methoxy group protons and carbon.
2D NMR Experimental Workflow and Data Interpretation
The structural confirmation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile using 2D NMR follows a logical progression, starting with establishing proton-proton connectivities, then linking protons to their directly attached carbons, and finally, assembling the molecular framework through long-range correlations.
Caption: Workflow for structural elucidation using 2D NMR.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] For 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, we expect to see the following correlations:
Cyclohexane Ring: Cross-peaks will be observed between the protons on adjacent carbons of the cyclohexane ring (H2 with H3, H3 with H4, etc.). This will confirm the integrity of the aliphatic ring system.
Aromatic Ring: A strong cross-peak between the doublets at ~7.4 ppm (H8/H12) and ~6.9 ppm (H9/H11) will confirm their ortho relationship in the para-substituted phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons.[6] This is a powerful technique for definitively assigning carbon signals.[6]
Predicted ¹H Signal (ppm)
Correlated ¹³C Signal (ppm)
Assignment
~1.8 - 2.2
~35
C2/C6-H
~1.5 - 1.7
~23
C3/C5-H
~1.6 - 1.8
~25
C4-H
~7.4
~128
C8/C12-H
~6.9
~114
C9/C11-H
~3.8
~55
OCH₃-H
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two to three bonds, and sometimes four in conjugated systems.[6] This is crucial for connecting the different spin systems and identifying quaternary carbons.
Key Expected HMBC Correlations:
Connecting the Rings:
Protons on the cyclohexane ring at the C2/C6 position (~1.8 - 2.2 ppm) should show a correlation to the quaternary carbon C7 (~135 ppm) of the phenyl ring and the quaternary carbon C1 (~45 ppm).
The aromatic protons at H8/H12 (~7.4 ppm) should show a correlation to the quaternary carbon C1 (~45 ppm).
Confirming Substituents:
The methoxy protons (~3.8 ppm) will show a strong correlation to the aromatic carbon C10 (~159 ppm).
The protons on the cyclohexane at C2/C6 (~1.8 - 2.2 ppm) should show a correlation to the nitrile carbon C11 (~122 ppm).
Intra-ring Correlations:
Aromatic proton H8/H12 (~7.4 ppm) will correlate to C10 (~159 ppm) and C9/C11 (~114 ppm).
Aromatic proton H9/H11 (~6.9 ppm) will correlate to C7 (~135 ppm) and C8/C12 (~128 ppm).
Caption: Predicted key HMBC correlations for structural confirmation.
Comparison with Alternative Analytical Techniques
While 2D NMR is exceptionally powerful for structural elucidation, other analytical techniques provide complementary information.
Technique
Information Provided
Advantages
Limitations
2D NMR (COSY, HSQC, HMBC)
Detailed atomic connectivity and complete molecular structure.
Unambiguous structural determination.
Requires larger sample amounts and longer acquisition times.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., C≡N, C-O, aromatic C=C).
Fast and requires small sample amounts.
Does not provide information on the overall molecular framework.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
High sensitivity, provides molecular formula with high resolution MS.
Does not provide direct information on atomic connectivity; isomers can be difficult to distinguish.
X-ray Crystallography
Absolute 3D structure in the solid state.
Provides the most definitive structural information.
Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state structure.
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra. Specific parameters may need to be optimized based on the available instrument and sample concentration.
Instrumentation: All NMR spectra would be acquired on a 400 MHz or higher NMR spectrometer, preferably equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation: Approximately 10-20 mg of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile would be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
COSY Experiment
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.
Spectral Width: The spectral width in both dimensions is set to cover all proton signals (e.g., 0-10 ppm).
Data Points: 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
Scans: 4 to 8 scans per increment.
Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
HSQC Experiment
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with adiabatic pulses for uniform excitation is used.
Spectral Width: The F2 (¹H) dimension is set as in the COSY experiment. The F1 (¹³C) dimension is set to cover all carbon signals (e.g., 0-180 ppm).
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
Data Points: 2048 data points in F2 and 256 increments in F1.
Scans: 8 to 16 scans per increment.
Processing: The data is processed with a sine-bell window function in both dimensions.
HMBC Experiment
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
Spectral Width: The spectral widths are set as in the HSQC experiment.
Long-Range Coupling Constant: The experiment is optimized for a long-range coupling constant (ⁿJ(C,H)) of 8 Hz to observe 2- and 3-bond correlations.
Data Points: 2048 data points in F2 and 512 increments in F1.
Scans: 16 to 64 scans per increment, as HMBC is less sensitive.
Processing: The data is typically processed with a sine-bell or Gaussian window function.
Conclusion
The combined application of COSY, HSQC, and HMBC experiments provides a robust and definitive method for confirming the structure of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. COSY establishes the proton-proton connectivities within the cyclohexane and aromatic rings. HSQC links these protons to their directly attached carbons, allowing for unambiguous carbon assignments. Finally, HMBC provides the crucial long-range correlations that piece together the entire molecular puzzle, connecting the cyclohexyl and methoxyphenyl moieties and confirming the positions of the quaternary carbons and the nitrile group. While other analytical techniques provide valuable complementary data, the detailed connectivity information from 2D NMR is unparalleled for complete structural elucidation in solution.
Comparison of different synthetic routes to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two primary synthetic routes to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in the synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals. The routes discussed are the two-step condensation and dehydroxylation pathway and the one-pot phase-transfer catalyzed alkylation. This document presents a detailed analysis of each method, including experimental protocols and quantitative data to facilitate informed decisions in research and development settings.
At a Glance: Comparison of Synthetic Routes
Parameter
Route 1: Condensation & Dehydroxylation
Route 2: Phase-Transfer Catalyzed Alkylation
Starting Materials
4-Methoxyphenylacetonitrile, Cyclohexanone
4-Methoxyphenylacetonitrile, 1,5-Dibromopentane
Key Steps
1. Base-catalyzed condensation2. Dehydroxylation
One-pot cycloalkylation
Overall Yield
Moderate to High (estimated)
Good
Reaction Time
Multi-day process
~6 hours
Process Complexity
Two distinct reaction setups and workups
Single reaction setup and workup
Reagent Considerations
Requires a dehydroxylating agent
Requires a phase-transfer catalyst
Route 1: Two-Step Synthesis via Condensation and Dehydroxylation
This synthetic pathway involves an initial base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone to yield an intermediate, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile. This intermediate is then subjected to a dehydroxylation step to afford the final product.
Experimental Protocol
Step 1: Synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
A solution of 4-methoxyphenylacetonitrile (1 equivalent) in a suitable solvent such as methanol is prepared in a reaction vessel equipped with a stirrer and cooling capabilities.
A base, for example, sodium methoxide, is added to the solution at a controlled temperature, typically between 0-5°C.
Cyclohexanone (1.1 equivalents) is then added slowly to the reaction mixture while maintaining the low temperature.
The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) for completion.
Upon completion, the reaction is quenched with water.
The product is extracted with an organic solvent (e.g., toluene), and the organic layer is washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile.
Step 2: Dehydroxylation of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
Route 2: One-Pot Synthesis via Phase-Transfer Catalyzed Alkylation
This route offers a more direct approach to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile through the cycloalkylation of 4-methoxyphenylacetonitrile with 1,5-dibromopentane under phase-transfer catalysis (PTC) conditions. This method avoids the isolation of an intermediate and can be more time-efficient.
Experimental Protocol
While a specific protocol for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile using this method is not detailed in the available literature, a general procedure for the cycloalkylation of a similar starting material, phenylacetonitrile, can be adapted[1].
To a reaction flask, add 4-methoxyphenylacetonitrile (1 equivalent), 1,5-dibromopentane (1.1 equivalents), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 0.05 equivalents), and an organic solvent (e.g., chloroform).
An aqueous solution of a strong base, such as 50% sodium hydroxide, is added to the mixture.
The biphasic mixture is stirred vigorously at an elevated temperature (e.g., 70°C) for approximately 6 hours.
The reaction progress is monitored by Gas Chromatography (GC) or TLC.
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
The aqueous layer is extracted with the organic solvent.
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Logical Workflow for Synthesis Route Selection
Caption: Comparative workflow of the two synthetic routes.
Concluding Remarks
The choice between the two synthetic routes for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile will depend on the specific requirements of the laboratory or production facility. The two-step condensation and dehydroxylation route may be suitable if the intermediate alcohol is also of interest or if the necessary reagents for dehydroxylation are readily available and optimized. However, the one-pot phase-transfer catalyzed alkylation presents a more streamlined and potentially more time- and resource-efficient option, making it an attractive choice for direct synthesis of the target compound. Further experimental validation would be necessary to determine the optimal conditions and scalability of each route for a given application.
A Comparative Guide to Precursors in Venlafaxine Synthesis: Spotlight on 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of synthetic routes for the antidepressant drug Venlafaxine, with a particular focus on the performance of the k...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for the antidepressant drug Venlafaxine, with a particular focus on the performance of the key intermediate, 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. The following sections detail common synthetic pathways, present quantitative data from published literature, and provide experimental protocols to support further research and development.
Introduction to Venlafaxine and its Synthesis
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its therapeutic effects are achieved by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[3][4] The synthesis of Venlafaxine can be approached through various pathways, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. A pivotal intermediate in many of these synthetic routes is 1-(4-methoxyphenyl)cyclohexanecarbonitrile, often referred to as the "cyano-intermediate".
Comparison of Synthetic Precursors and Pathways
The synthesis of Venlafaxine predominantly revolves around the construction of its core cyclohexanol moiety and the introduction of the dimethylaminoethyl side chain. The choice of precursors significantly influences the efficiency and scalability of the manufacturing process.
Route 1: The Cyano-Intermediate Pathway (via 1-(4-Methoxyphenyl)cyclohexanecarbonitrile)
This is one of the most common and well-documented routes for industrial-scale Venlafaxine synthesis. It typically begins with the condensation of p-methoxyphenylacetonitrile and cyclohexanone to form 1-(4-methoxyphenyl)cyclohexanecarbonitrile. This intermediate is then subjected to reduction and subsequent N,N-dimethylation.
Key Steps:
Condensation: p-methoxyphenylacetonitrile reacts with cyclohexanone in the presence of a base to yield 1-(4-methoxyphenyl)cyclohexanecarbonitrile.
Reduction of the Nitrile: The nitrile group of the cyano-intermediate is reduced to a primary amine, forming 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
N,N-dimethylation: The primary amine is methylated to a tertiary amine, yielding Venlafaxine.
Route 2: Alternative Synthetic Strategies
Other notable pathways to Venlafaxine have been explored to improve yield, reduce the use of hazardous reagents, or achieve stereoselectivity.
Grignard Reaction Pathway: An alternative approach involves the use of a Grignard reagent. For instance, a synthesis starting from anisole proceeds through chloroacetylation, amination, reduction of the carbonyl group, and subsequent conversion to a bromo-derivative which then undergoes a Grignard reaction with cyclohexanone.[4]
Asymmetric Synthesis: For the production of specific enantiomers of Venlafaxine, asymmetric synthesis methods have been developed. One such method employs Sharpless asymmetric epoxidation as a key step to introduce chirality, followed by epoxide ring-opening.[5]
Quantitative Data Presentation
The following tables summarize quantitative data from various published sources for the synthesis of Venlafaxine and its key intermediates. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, scales, and reporting standards across different studies.
Table 1: Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Protocol 1: Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol from 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
This protocol is adapted from a reported industrial process.[8]
Materials:
1-(4-Methoxyphenyl)cyclohexanecarbonitrile
10% Palladium on carbon (Pd/C)
Acetic acid
Autoclave
Procedure:
Charge an autoclave with 1-(4-methoxyphenyl)cyclohexanecarbonitrile and 10% palladium on carbon in acetic acid.
Pressurize the autoclave with hydrogen gas to 10-15 kg/cm ².
Heat the reaction mixture and maintain the temperature and pressure until the reduction is complete (monitored by TLC or HPLC).
After completion, cool the reaction mixture, release the pressure, and filter the catalyst.
The filtrate containing 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can be used directly in the next step or purified further.
Protocol 2: Synthesis of Venlafaxine Hydrochloride via N,N-dimethylation
This protocol describes the final step of Venlafaxine synthesis.[8]
Materials:
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Formic acid
Formaldehyde solution (40%)
Water
Chloroform
Sodium hydroxide solution (48%)
Isopropyl alcohol
Isopropyl alcohol hydrochloride
Procedure:
A mixture of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (55.0 g, 0.22 mol), formic acid (25 mL), 40% formaldehyde solution (92 mL), and water (275 mL) is heated at 90-98°C for 19 hours.
The reaction mixture is cooled and washed with chloroform (4 x 55 mL). The chloroform washings are discarded.
The aqueous layer is cooled to 5°C and basified with 48% sodium hydroxide solution (25 mL).
The product is extracted from the alkaline aqueous layer with chloroform (3 x 100 mL).
The combined organic layer is evaporated under reduced pressure to yield an oily residue of Venlafaxine free base.
The residue is dissolved in isopropyl alcohol (225 mL) and acidified with isopropyl alcohol hydrochloride to a pH of approximately 2.
The precipitated solid is filtered, washed with isopropyl alcohol (25 mL), and dried at 55-60°C to yield Venlafaxine hydrochloride.
Mandatory Visualizations
Venlafaxine Synthesis Workflow
Caption: Comparative workflow of major Venlafaxine synthesis routes.
Venlafaxine's Mechanism of Action
Caption: Signaling pathway illustrating Venlafaxine's mechanism of action.
A Comparative Guide to Purity Assessment of Synthesized 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For the synthesized intermediate, 1-(4-Methoxyphe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For the synthesized intermediate, 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, selecting the most appropriate analytical technique is crucial for ensuring the quality and reliability of subsequent research and development activities. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC)—for the comprehensive purity assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the integrated NMR signal area and the number of atomic nuclei, enabling accurate quantification without the need for a specific reference standard of the analyte.[2] This guide presents detailed experimental protocols, a comparative analysis of quantitative data, and visual workflows to assist researchers in selecting the optimal method for their specific requirements.
Quantitative Data Summary
To illustrate the comparative performance of these techniques, a hypothetical batch of synthesized 1-(4-Methoxyphenyl)cyclohexanecarbonitrile was analyzed. The following table summarizes the quantitative purity data.
Analytical Method
Purity (% w/w)
Uncertainty (± % w/w)
Key Advantages
Key Limitations
qNMR
99.15
0.12
Absolute quantification, no need for specific analyte standard, provides structural information.
Lower sensitivity than chromatographic methods, potential for signal overlap.[3]
HPLC-UV
99.28
0.25
High resolution and sensitivity, well-established for routine analysis.[4]
Requires a chromophoric analyte, impurities without a chromophore may not be detected.[5]
GC-MS
99.05
0.30
High sensitivity for volatile impurities, provides mass information for impurity identification.[6]
Not suitable for non-volatile or thermally labile compounds.
DSC
98.9
0.5
Rapid screening for overall purity of crystalline solids, requires small sample amounts.[7]
Only applicable to crystalline and thermally stable compounds, less specific than other methods.[8]
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established practices and tailored for the analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the determination of the absolute purity of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile using an internal standard.
Instrumentation: 500 MHz NMR Spectrometer
Internal Standard: Maleic acid (purity ≥ 99.5%)
Solvent: Deuterated chloroform (CDCl₃)
Sample Preparation:
Accurately weigh approximately 15 mg of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile into a clean, dry vial.
Accurately weigh approximately 5 mg of maleic acid into the same vial.
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
Pulse Program: A standard 90° pulse sequence.
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
Number of Scans: 16
Acquisition Time: 3 s
Data Processing and Analysis:
Apply a Fourier transform to the acquired FID.
Phase the spectrum and perform baseline correction.
Integrate the well-resolved singlet of the methoxy protons (-OCH₃) of the analyte (around 3.8 ppm) and the singlet of the vinyl protons of maleic acid (around 6.3 ppm).
This method is suitable for quantifying the purity of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and detecting non-volatile impurities.
Instrumentation: HPLC system with a UV detector.
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase:
A: Water with 0.1% phosphoric acid
B: Acetonitrile
Gradient: 60% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 225 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying volatile and semi-volatile impurities in the synthesized product.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 250 °C.
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
Differential Scanning Calorimetry (DSC)
DSC can be used for a rapid assessment of the overall purity of the crystalline final product.[7]
Comparative analysis of the reactivity of different substituted cyclohexanecarbonitriles
For Researchers, Scientists, and Drug Development Professionals The substituted cyclohexanecarbonitrile scaffold is a valuable structural motif in medicinal chemistry and materials science. The reactivity of this core st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The substituted cyclohexanecarbonitrile scaffold is a valuable structural motif in medicinal chemistry and materials science. The reactivity of this core structure is significantly influenced by the nature and position of its substituents, which can dictate the feasibility and outcome of synthetic transformations. This guide provides a comparative analysis of the reactivity of different substituted cyclohexanecarbonitriles, supported by established principles of physical organic chemistry and analogous experimental data.
Influence of Substituents on Reactivity: An Overview
The reactivity of the nitrile group and the cyclohexane ring is primarily governed by the electronic and steric effects of the substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electron density of the molecule, thereby modulating its susceptibility to nucleophilic or electrophilic attack.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the cyclohexane ring and the nitrile carbon. This inductive and/or resonance effect makes the carbon atom of the nitrile group more electrophilic and susceptible to nucleophilic attack. In reactions involving the abstraction of a proton from the cyclohexane ring, EWGs can increase the acidity of the neighboring C-H bonds, facilitating carbanion formation. For nucleophilic aromatic substitution on related aryl systems, the presence of strong electron-withdrawing groups is known to significantly accelerate the reaction rate by stabilizing the negatively charged intermediate.[1][2][3][4][5]
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density of the ring through inductive and/or resonance effects. This can decrease the electrophilicity of the nitrile carbon, making it less reactive towards nucleophiles.[6] Conversely, EDGs can stabilize carbocation intermediates, which may enhance the rate of reactions proceeding through such species.
Comparative Reactivity Data
Table 1: Hypothetical Relative Rates of Hydrolysis for 4-Substituted Cyclohexanecarbonitriles
Substituent (at C4)
Electronic Effect
Expected Relative Rate of Hydrolysis
-NO₂ (Nitro)
Strong EWG
Highest
-CN (Cyano)
Strong EWG
High
-H (Unsubstituted)
Neutral
Reference
-CH₃ (Methyl)
Weak EDG
Low
-OCH₃ (Methoxy)
Strong EDG
Lowest
This table is illustrative and based on established principles of substituent effects. Actual reaction rates would need to be determined experimentally.
Experimental Protocols
To quantitatively assess the comparative reactivity of different substituted cyclohexanecarbonitriles, a standardized kinetic study would be employed. The following is a general protocol for monitoring the hydrolysis of these compounds.
Protocol: Kinetic Analysis of Cyclohexanecarbonitrile Hydrolysis via Conductometry
This method is suitable for tracking the progress of the hydrolysis reaction by measuring the increase in conductivity due to the formation of ionic products (ammonium and carboxylate ions).
1. Materials and Instrumentation:
Substituted cyclohexanecarbonitrile substrates
High-purity, deionized water
pH meter
Conductivity meter with a temperature-controlled cell
Constant temperature water bath
Volumetric flasks and pipettes
2. Procedure:
Solution Preparation: Prepare stock solutions of each substituted cyclohexanecarbonitrile in a suitable solvent (e.g., acetonitrile or ethanol) to ensure solubility.
Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of high-purity water. Allow the water to equilibrate to the desired temperature.
Initiation of Reaction: Inject a small, precise volume of the cyclohexanecarbonitrile stock solution into the water to initiate the hydrolysis reaction. The final concentration of the nitrile should be low enough to ensure pseudo-first-order kinetics with respect to water.
Data Acquisition: Immediately begin monitoring the conductivity of the solution over time. Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (ln(σ∞ - σt)) against time, where σt is the conductivity at time t and σ∞ is the final conductivity. The slope of the resulting linear plot will be equal to -k.
3. Controls and Replicates:
Each experiment should be performed in triplicate to ensure reproducibility.
Control experiments without the cyclohexanecarbonitrile substrate should be run to account for any background changes in conductivity.
Visualizing Reaction Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for this comparative analysis and a hypothetical signaling pathway that could be influenced by a biologically active cyclohexanecarbonitrile derivative.
Figure 1: Experimental workflow for the comparative kinetic analysis of substituted cyclohexanecarbonitrile hydrolysis.
Figure 2: Hypothetical signaling pathway modulated by a cyclohexanecarbonitrile derivative acting as a receptor antagonist.
Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key chemical intermediate. The performance of the HPLC method is compared with an alternative analytical technique, Gas Chromatography (GC), providing supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Reversed-phase HPLC (RP-HPLC) is a robust and widely utilized technique for the separation and quantification of organic molecules, making it highly suitable for the analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. The method's high resolution enables the effective separation of the main compound from potential process-related impurities and degradation products.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is employed.
Chromatographic Conditions:
Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).
Gradient Program: A typical gradient might start at 60% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 225 nm.
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile reference standard and dissolve it in 100 mL of a 50:50 mixture of Acetonitrile and Water.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 10, 25, 50, 100, 200 µg/mL).
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.
Data Presentation: HPLC Method Validation Summary
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Validation Parameter
Typical Performance Characteristics
Linearity (Correlation Coefficient, r²)
≥ 0.999
Accuracy (% Recovery)
98.0% - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)
≤ 1.0%
- Intermediate Precision (Inter-day)
≤ 2.0%
Limit of Detection (LOD)
0.05 µg/mL
Limit of Quantitation (LOQ)
0.15 µg/mL
Specificity
No interference from blank, placebo, and known impurities.
Alternative Analytical Method: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, GC can be an excellent complementary technique to HPLC, particularly for the detection and quantification of residual solvents and other volatile impurities.[1]
Experimental Protocol: GC-FID
Instrumentation: A standard Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Oven Temperature Program: An initial temperature of 150 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.
Injector Temperature: 250 °C.
Detector Temperature: 300 °C.
Injection Mode: Split (e.g., 50:1).
Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile reference standard and dissolve it in 100 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve.
Sample Solution: Dilute the sample in the chosen solvent to a concentration within the calibration range.
Data Presentation: GC Method Performance Comparison
The following table outlines the typical performance characteristics for a GC-FID method, providing a basis for comparison with the HPLC method.
Validation Parameter
Typical Performance for Structurally Similar Compounds
Linearity (Correlation Coefficient, r²)
≥ 0.998
Accuracy (% Recovery)
95.0% - 105.0%
Precision (RSD%)
- Repeatability
≤ 1.5%
- Intermediate Precision
≤ 3.0%
Limit of Detection (LOD)
0.1 µg/mL
Limit of Quantitation (LOQ)
0.3 µg/mL
Specificity
Good resolution from volatile impurities and solvents.
Method Comparison and Recommendations
Feature
HPLC-UV
GC-FID
Applicability
Broadly applicable for non-volatile and thermally stable compounds. Ideal for purity and assay determination.
Best suited for volatile and semi-volatile compounds. Excellent for residual solvent analysis.
Sensitivity
Generally higher sensitivity for non-volatile compounds.
High sensitivity for volatile analytes.
Resolution
Excellent for separating structurally similar compounds, including isomers.[1]
High resolution for separating volatile compounds.
Sample Throughput
Moderate, with typical run times of 15-30 minutes.
Faster run times are often possible.
Limitations
Not suitable for volatile compounds without derivatization.
Not suitable for non-volatile or thermally labile compounds.[1]
For the primary quantification and purity assessment of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, the HPLC-UV method is recommended due to its high accuracy, precision, and ability to separate non-volatile impurities. The GC-FID method serves as a valuable orthogonal technique , particularly for the analysis of residual solvents from the synthesis process, providing a more complete purity profile of the compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and a comparison of the analytical techniques.
Biological activity screening of novel derivatives of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
A comprehensive review of available scientific literature and databases reveals a notable absence of specific biological activity screening data for novel derivatives of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Extens...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of available scientific literature and databases reveals a notable absence of specific biological activity screening data for novel derivatives of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Extensive searches have not yielded published studies detailing the synthesis and subsequent biological evaluation of a series of such derivatives.
The existing research primarily identifies 1-(4-Methoxyphenyl)cyclohexanecarbonitrile as a key intermediate in the synthesis of other compounds, such as the antidepressant Venlafaxine and the research chemical 4-Methoxyphencyclidine.[1][2] While the biological activities of these resulting molecules are documented, this information does not pertain to a comparative analysis of a series of novel derivatives of the starting cyclohexanecarbonitrile scaffold.
Studies on other molecules containing the 4-methoxyphenyl moiety have shown a range of biological activities, including but not limited to antitubulin, anticancer, antioxidant, and factor Xa inhibition.[3][4][5][6] For instance, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride has been identified as a potent antitubulin agent with cytotoxic properties against various tumor cell lines.[3] Similarly, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin analog, has demonstrated in vitro and in vivo antitumor effects.[4][7] Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been evaluated for their antioxidant and anticancer activities.[5] Another complex molecule incorporating a 4-methoxyphenyl group, apixaban, is a potent and selective inhibitor of blood coagulation factor Xa.[6]
However, it is crucial to emphasize that these compounds are not direct derivatives of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and their biological activities cannot be directly extrapolated. The core chemical structure is significantly different in each of these examples.
The lack of specific data on the biological activity of novel 1-(4-Methoxyphenyl)cyclohexanecarbonitrile derivatives presents a clear opportunity for future research. A logical workflow for investigating the biological potential of such novel compounds is outlined below. This proposed workflow is based on standard practices in drug discovery and medicinal chemistry.
Proposed Workflow for Biological Activity Screening
A systematic approach to screen novel derivatives of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile would involve several key stages, from initial compound synthesis to in-depth biological evaluation.
Caption: Proposed workflow for the biological screening of novel compounds.
Experimental Protocols
While specific experimental data for the target derivatives is unavailable, the following are detailed methodologies for key experiments that would be essential in their biological evaluation, based on common practices for similar compound classes.
General Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the novel derivatives on cancer cell lines.
Methodology:
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: The synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) is also included.
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antitumor Activity Visualization
The following diagram illustrates the logical flow of an in vitro antitumor screening cascade.
Caption: Workflow for in vitro antitumor compound screening.
Due to the absence of specific biological data for novel derivatives of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, this guide serves as a foundational framework for future research endeavors in this area. The provided workflow and experimental protocols offer a robust starting point for the synthesis and systematic biological evaluation of this compound class.
A Comparative Guide to the Efficacy of Different Bases in the Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals The synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a crucial step in the preparation of various pharmaceutical compounds, most notably as a key...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a crucial step in the preparation of various pharmaceutical compounds, most notably as a key intermediate for the antidepressant venlafaxine. The primary synthetic route involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone. The choice of base for this condensation reaction is critical and significantly influences the reaction's efficiency, yield, and scalability. This guide provides an objective comparison of the efficacy of different bases for this synthesis, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.
Data Presentation: Comparison of Base Efficacy
The following table summarizes the quantitative data from various reported synthetic methods for a closely related intermediate, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile. The formation of this intermediate is the initial and key base-catalyzed step in the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Starting Materials
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
4-methoxyphenylacetonitrile, Cyclohexanone
Sodium methoxide
Methanol
Room Temp.
6
~91
4-methoxyphenylacetonitrile, Cyclohexanone
Sodium hydroxide
Water/PEG-400
0-20
13.5
90
4-methoxyphenylacetonitrile, Cyclohexanone
Potassium hydroxide
Toluene
Room Temp.
-
Quantitative
4-methoxyphenylacetonitrile, Cyclohexanone
n-Butyllithium
THF
-78
-
-
Data is for the synthesis of the related intermediate (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, which directly reflects the efficacy of the base in the initial condensation step.[1]
Experimental Workflow
The general experimental workflow for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile involves the deprotonation of 4-methoxyphenylacetonitrile by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting intermediate can then be further processed.
Cross-validation of analytical results for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile using different techniques
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cross-validation of analytical techniques for the characterization and purity assessment of 1-(4-Methoxyphenyl)cyclohexa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical techniques for the characterization and purity assessment of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Below, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by detailed experimental protocols and comparative data.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative results for the analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile using different analytical techniques. These values are derived from established principles and data from analogous compounds, providing a reliable benchmark for cross-validation.
Parameter
HPLC-UV
GC-MS
Quantitative NMR (qNMR)
FTIR
Purity Assessment
High (Area % Purity)
High (Area % Purity)
Very High (Absolute Molar Purity)
Qualitative (Functional Group ID)
Limit of Detection (LOD)
~0.01%
~0.005%
~0.1%
Not applicable for trace analysis
Limit of Quantitation (LOQ)
~0.03%
~0.015%
~0.3%
Not applicable for quantification
Precision (RSD%)
< 2%
< 3%
< 1%
Not applicable
Primary Application
Quantification, Purity, Impurity Profile
Separation of Volatiles, Identification
Absolute Quantification, Structural Elucidation
Functional Group Identification, Verification
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are optimized for the analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification and purity assessment of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[1]
Flow Rate: 1.0 mL/min.
Detection: UV at 225 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds and impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Injector Temperature: 250°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and can be used for quantitative analysis (qNMR).
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Acetone ((CD₃)₂CO).
Techniques:
¹H NMR: Provides information on the proton environment.
¹³C NMR: Provides information on the carbon skeleton.
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
2D NMR (COSY, HSQC, HMBC): Used for assigning complex structures.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. For qNMR, a certified internal standard with a known concentration must be added.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. No further preparation is required.
Mandatory Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of analytical results for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Caption: Workflow for cross-validation of analytical techniques.
Signaling Pathway for Analytical Data Interpretation
This diagram illustrates the logical flow of interpreting data from each technique to build a comprehensive analytical profile.
Caption: Logical flow of analytical data interpretation.
Expected Results and Interpretation
HPLC Analysis
A reversed-phase HPLC method is expected to yield a sharp, symmetrical peak for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, well-separated from any potential impurities. The retention time will be influenced by the exact mobile phase composition and column chemistry. Purity is determined by the area percentage of the main peak.
GC-MS Analysis
Given its molecular weight of 215.29 g/mol , 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is sufficiently volatile for GC analysis.[2] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 215. Key fragmentation patterns would likely involve the loss of the nitrile group (-CN, m/z 26), cleavage of the cyclohexyl ring, and fragmentation of the methoxyphenyl moiety. The base peak could correspond to a stable fragment resulting from one of these cleavages.
NMR Spectral Analysis
¹H NMR: The spectrum is anticipated to show distinct signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the range of 6.8-7.5 ppm), a singlet for the methoxy group protons around 3.8 ppm, and a series of multiplets for the cyclohexyl protons.
¹³C NMR: The spectrum will display characteristic signals for the nitrile carbon (around 120 ppm), the quaternary carbon of the cyclohexane ring attached to the phenyl group, the aromatic carbons (with the carbon attached to the oxygen of the methoxy group being the most downfield), the methoxy carbon (around 55 ppm), and the carbons of the cyclohexane ring.[3]
FTIR Spectral Analysis
The FTIR spectrum will provide confirmatory evidence for the presence of key functional groups. Expected characteristic absorption bands include:
C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.
C-O stretch (aromatic ether): A strong band in the region of 1250-1200 cm⁻¹.
C-H stretch (aromatic and aliphatic): Bands in the 3100-2850 cm⁻¹ region.
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
By comparing the results obtained from these orthogonal analytical techniques, a high degree of confidence in the identity, purity, and overall quality of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile can be achieved. This cross-validation approach is fundamental in research and is a critical component of regulatory submissions in the pharmaceutical industry.
A Comparative Benchmarking of Synthetic Pathways to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: An Atom Economy Perspective
For researchers, scientists, and professionals in drug development, the pursuit of efficient and environmentally benign synthetic methodologies is paramount. This guide provides a comparative analysis of various syntheti...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the pursuit of efficient and environmentally benign synthetic methodologies is paramount. This guide provides a comparative analysis of various synthetic pathways to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on atom economy, a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.[1]
This analysis delves into three distinct synthetic strategies: a one-pot Strecker-type reaction, a Grignard-based approach, and a phase-transfer catalyzed nucleophilic substitution. Each pathway is evaluated based on its theoretical atom economy, supported by detailed experimental protocols and a clear presentation of quantitative data.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, allowing for a direct comparison of their atom economy.
Detailed methodologies for the key experiments are provided below. These protocols are based on established chemical principles and adapted from literature for the synthesis of the target molecule.
Pathway 1: One-Pot Strecker-Type Reaction
This pathway represents a convergent and efficient approach to the target molecule.
Procedure:
In a well-ventilated fume hood, a solution of sodium cyanide (4.9 g, 0.1 mol) and ammonium chloride (5.35 g, 0.1 mol) in 50 mL of water is prepared and cooled in an ice bath. A mixture of 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and cyclohexanone (9.8 g, 0.1 mol) in 50 mL of methanol is added dropwise to the cyanide solution with vigorous stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. The typical reported yields for this type of reaction are in the range of 80-90%.
Pathway 2: Grignard Reaction and Subsequent Cyanation
This classic organometallic approach involves the formation of a carbon-carbon bond followed by the introduction of the nitrile group.
Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclohexanol
Procedure:
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (2.43 g, 0.1 mol) are placed. A solution of 4-bromoanisole (18.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The flask is then cooled in an ice bath, and a solution of cyclohexanone (9.8 g, 0.1 mol) in 20 mL of anhydrous diethyl ether is added dropwise. The reaction mixture is stirred for 1 hour at room temperature and then quenched by the slow addition of 10% aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-(4-methoxyphenyl)cyclohexanol.
Step 2: Cyanation of 1-(4-Methoxyphenyl)cyclohexanol
Procedure:
To a solution of 1-(4-methoxyphenyl)cyclohexanol (20.6 g, 0.1 mol) in 100 mL of a suitable solvent (e.g., dichloromethane), sodium cyanide (7.35 g, 0.15 mol) is added. The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with vigorous stirring. The reaction is allowed to proceed at room temperature for 12 hours. The mixture is then carefully poured into ice water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to give 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
This approach utilizes a phase-transfer catalyst to facilitate the reaction between reactants in different phases, often leading to milder reaction conditions and improved yields.
Procedure:
A mixture of 1-bromo-1-(4-methoxyphenyl)cyclohexane (26.9 g, 0.1 mol), sodium cyanide (7.35 g, 0.15 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (3.22 g, 0.01 mol) in a biphasic solvent system (e.g., toluene/water 1:1, 100 mL) is stirred vigorously at 80°C for 6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic pathway.
A simplified representation of the one-pot Strecker-type synthesis.
The multi-step process involving a Grignard reagent.
A direct nucleophilic substitution facilitated by a phase-transfer catalyst.
Conclusion
This comparative guide highlights that while all three pathways can lead to the desired product, they differ significantly in their atom economy. The phase-transfer catalyzed substitution reaction (Pathway 3) demonstrates the highest theoretical atom economy, suggesting it is the most efficient in terms of converting reactant atoms into the final product. The one-pot Strecker-type reaction (Pathway 1) also presents a favorable atom economy with the added advantage of procedural simplicity. The Grignard reaction pathway (Pathway 2), while a robust and classic method, exhibits the lowest atom economy of the three due to the generation of significant inorganic byproducts.
It is crucial to note that theoretical atom economy does not account for reaction yield, energy consumption, or the environmental impact of solvents and reagents. A comprehensive assessment of the "greenness" of a synthetic route would necessitate consideration of these additional factors. However, atom economy provides a fundamental and quantitative starting point for evaluating and comparing the intrinsic efficiency of different synthetic strategies. Researchers and process chemists are encouraged to consider these atom economy calculations alongside other practical and environmental factors when selecting a synthetic route for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and other valuable chemical intermediates.
Proper Disposal of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: A Guide for Laboratory Professionals
For immediate reference, 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2] Proper d...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2] Proper disposal is mandatory to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[1]
In case of accidental exposure:
Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth but do not induce vomiting.[1][2]
Waste Characterization and Classification
Under the Resource Conservation and Recovery Act (RCRA), it is the waste generator's responsibility to determine if a chemical waste is hazardous.[3][4] 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is considered hazardous due to its toxicity.
While this compound is clearly toxic, the specific U.S. Environmental Protection Agency (EPA) hazardous waste code (e.g., from the P, U, F, or K lists, or a D-code for characteristic toxicity) must be assigned in consultation with your institution's Environmental Health and Safety (EHS) department.[2][5][6] Nitrile compounds do not have a single, universally applicable waste code, and the final determination may depend on the specific waste stream and local regulations.
Step-by-Step Disposal Procedure
1. Waste Segregation:
Do not mix 1-(4-Methoxyphenyl)cyclohexanecarbonitrile waste with non-hazardous waste.
Keep this waste stream separate from other incompatible chemical wastes, such as strong oxidizing agents.[2]
2. Waste Container Selection and Labeling:
Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or rust.
The container must be clearly labeled as "Hazardous Waste."
The label must include:
The full chemical name: "1-(4-Methoxyphenyl)cyclohexanecarbonitrile". Do not use abbreviations or chemical formulas.
An indication of the hazards (e.g., "Toxic").
The name and contact information of the generating researcher or lab.
The accumulation start date (the date the first drop of waste is added to the container).
3. Waste Accumulation and Storage:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Ensure the waste container is stored in secondary containment to prevent spills.
Keep the container closed at all times except when adding waste.
4. Arranging for Disposal:
Once the waste container is full (do not exceed 90% capacity) or you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup.
Do not dispose of this chemical down the drain or in regular trash.[7]
Follow all institutional procedures for waste pickup requests.
5. Disposal of Empty Containers:
A container that held 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is also considered hazardous waste.
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (such as acetone or ethanol) that can dissolve the residue.
The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of with the chemical waste.
After triple-rinsing, the original label on the container must be defaced, and the container can then be disposed of in the regular trash or recycled according to your facility's guidelines.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Adherence to these procedures is mandatory to ensu...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Adherence to these procedures is mandatory to ensure a safe laboratory environment for all personnel.
Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to mitigate risks associated with this chemical. By providing clear, actionable information, we aim to be your trusted partner in laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
1-(4-Methoxyphenyl)cyclohexanecarbonitrile is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1] Appropriate personal protective equipment is the first line of defense against exposure.
Laboratory coat, long-sleeved clothing, and closed-toe shoes.[6][8]
Prevents accidental skin contact.
Respiratory Protection
Use in a well-ventilated area or with a certified respirator.
Minimizes inhalation of dust or vapors.
Note: Always inspect gloves for signs of degradation or punctures before use. Contaminated gloves should be removed and discarded immediately.
Operational Plan for Safe Handling
A systematic approach to handling 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is essential to minimize risk. The following workflow outlines the key stages from receipt of the chemical to its final disposal.
Figure 1. Workflow for the safe handling of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
Step-by-Step Handling Protocol:
Pre-Handling Preparation:
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
Verification: Confirm that the product label matches the order specifications: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, CAS No. 36263-51-1.[7][9]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.[1][7]
SDS Review: Before handling, thoroughly review the Safety Data Sheet (SDS).[6][7][10]
Handling the Chemical:
Don PPE: Put on all required personal protective equipment as specified in the table above.
Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[1][6][11]
Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use appropriate tools for weighing and transferring the chemical.
Experimental Use: During experimental procedures, be mindful of potential splashes or aerosol formation.
Post-Handling Procedures:
Decontamination: Clean and decontaminate all work surfaces and equipment after use.
Waste Disposal: Dispose of all chemical waste and contaminated materials according to the disposal plan outlined below.
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][7][11]
First Aid Measures
In the event of exposure, immediate action is critical.
Exposure Route
First Aid Procedure
If Swallowed
Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][7][11]
If on Skin
Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7][11]
If in Eyes
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][6][7]
If Inhaled
Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6][7][11]
Disposal Plan
Proper disposal of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste:
Dispose of unused or waste 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in a designated, labeled hazardous waste container.
All chemical waste must be disposed of through the institution's hazardous waste management program.
Contaminated Materials:
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a sealed and labeled hazardous waste bag.
Empty Containers:
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.